5-Benzyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-benzyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPHCDGFBYQNGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150712-24-6 | |
| Record name | 5-benzyl-1H-pyrazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Benzyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Benzyl-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The document details the underlying chemical principles, a step-by-step experimental protocol for its synthesis, and relevant quantitative data.
Introduction
This compound is a member of the aminopyrazole class of compounds, which are of significant interest in the pharmaceutical and agrochemical industries. The pyrazole scaffold is a common feature in many biologically active molecules, and the presence of both an amino and a benzyl group provides versatile points for further chemical modification, making it a key intermediate in the synthesis of diverse compound libraries for screening and development. The most direct and widely utilized method for the synthesis of this and similar 3-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and hydrazine.
Core Synthesis Pathway
The principal pathway for the synthesis of this compound involves a two-step process:
-
Step 1: Synthesis of the β-ketonitrile intermediate, 4-phenyl-3-oxobutanenitrile. This is typically achieved through a base-catalyzed Claisen-type condensation between ethyl phenylacetate and acetonitrile.[1][2]
-
Step 2: Cyclization with hydrazine. The intermediate, 4-phenyl-3-oxobutanenitrile, is then reacted with hydrazine hydrate. The reaction proceeds via the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to form the stable pyrazole ring.[3][4][5]
The overall reaction mechanism is a well-established route for the formation of 5-aminopyrazoles from β-ketonitriles.[4][5]
Figure 1: Overall synthesis pathway for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.
Step 1: Synthesis of 4-Phenyl-3-oxobutanenitrile
This procedure is based on the established Claisen condensation reaction between an ester and a nitrile.[1][2]
Materials:
-
Ethyl phenylacetate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous toluene in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a solution of ethyl phenylacetate (1.0 eq) and acetonitrile (1.5 eq) in anhydrous toluene dropwise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting ester.
-
Cool the mixture to 0 °C using an ice bath and cautiously quench the reaction by the slow addition of water.
-
Separate the aqueous layer and wash the organic layer with water. Combine the aqueous fractions.
-
Acidify the combined aqueous layers to a pH of approximately 3-4 with cold 10% hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield crude 4-phenyl-3-oxobutanenitrile, which can be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol outlines the cyclization of the β-ketonitrile intermediate with hydrazine hydrate.[3]
Materials:
-
4-Phenyl-3-oxobutanenitrile
-
Hydrazine monohydrate
-
Ethanol
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-phenyl-3-oxobutanenitrile (1.0 eq) in ethanol.
-
Add hydrazine monohydrate (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
To the resulting residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
The synthesis of aminopyrazoles from β-ketonitriles and hydrazine is generally an efficient process. While the exact yield for this compound is dependent on specific reaction conditions and purification efficacy, the literature reports good to excellent yields for analogous transformations.
| Product | Starting β-Ketonitrile | Hydrazine Derivative | Yield (%) | Reference |
| 5-Amino-1-aroylpyrazoles | β-Aminocrotononitrile | Aroylhydrazines | 80-97% | [6] |
| 3-Aminopyrazoles | Isoxazoles (via β-ketonitrile intermediate) | Hydrazine | 74-92% | [7] |
| 5-Phenyl-1H-pyrazol-3-amine | Benzoylacetonitrile | Hydrazine Hydrate | Not specified, but described as efficient | [8] |
| 1,5-Isomer Pyrazoles | Diketoesters | Arylhydrazine | 60-66% | [9] |
Table 1: Reported yields for the synthesis of various aminopyrazole derivatives.
Conclusion
The synthetic pathway detailed in this guide, involving the condensation of ethyl phenylacetate with acetonitrile followed by cyclization with hydrazine, represents a robust and reliable method for the production of this compound. The procedure utilizes readily available starting materials and follows well-understood reaction mechanisms. The provided experimental protocols and workflow diagrams offer a clear guide for researchers in the fields of organic synthesis and drug development to produce this key heterocyclic intermediate. The expected yields, based on analogous reactions, are high, making this an efficient route for accessing this compound and its derivatives for further investigation.
References
- 1. 3-Oxobutanenitrile | 2469-99-0 | Benchchem [benchchem.com]
- 2. Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 150712-24-6 [amp.chemicalbook.com]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Regioselective Synthesis of 5-Benzyl-3-aminopyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the regioselective synthesis of 5-benzyl-3-aminopyrazole, a key heterocyclic scaffold in medicinal chemistry. The primary and most effective synthetic route involves the cyclocondensation of a β-ketonitrile, specifically 3-oxo-4-phenylbutanenitrile, with hydrazine. This document details the synthesis of the precursor, the subsequent cyclization reaction, and the factors governing the regioselectivity of the process. Detailed experimental protocols, quantitative data on reaction yields, and visualizations of the synthetic pathway are presented to facilitate the practical application of this knowledge in a research and development setting.
Introduction
Aminopyrazole derivatives are a cornerstone in the development of novel therapeutic agents due to their wide range of biological activities. The specific regioisomer, 5-benzyl-3-aminopyrazole, is of particular interest as a building block in the synthesis of various pharmacologically active compounds. The regioselective synthesis of this molecule is crucial to avoid the formation of the isomeric 3-benzyl-5-aminopyrazole, which can be challenging and costly to separate.
The most versatile and widely employed method for the synthesis of 3-aminopyrazoles is the reaction of β-ketonitriles with hydrazine.[1][2] This approach offers a direct and efficient route to the desired pyrazole core. This guide will focus on the two key stages of this synthesis: the preparation of the 3-oxo-4-phenylbutanenitrile precursor and its subsequent regioselective cyclocondensation with hydrazine.
Synthetic Pathway Overview
The regioselective synthesis of 5-benzyl-3-aminopyrazole is typically achieved in a two-step process. The first step involves the synthesis of the key intermediate, 3-oxo-4-phenylbutanenitrile. This is followed by the cyclocondensation of this intermediate with hydrazine hydrate.
Figure 1: General synthetic pathway for 5-benzyl-3-aminopyrazole.
Step 1: Synthesis of 3-Oxo-4-phenylbutanenitrile
The key precursor, 3-oxo-4-phenylbutanenitrile, is synthesized via a Claisen condensation reaction. This reaction involves the base-mediated condensation of benzyl cyanide with an ester, typically ethyl acetate.[3]
Reaction Mechanism
The Claisen condensation proceeds through the formation of an enolate from benzyl cyanide, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl acetate. A subsequent elimination of the ethoxide group yields the desired β-ketonitrile. The use of a strong base, such as sodium ethoxide, is essential to drive the reaction to completion.[4]
Caption: Mechanism of 3-oxo-4-phenylbutanenitrile synthesis.
Experimental Protocol: Synthesis of α-Phenylacetoacetonitrile (A Representative Analog)
Materials:
-
Sodium (60 g, 2.6 gram atoms)
-
Absolute ethanol (700 cc)
-
Benzyl cyanide (234 g, 2 moles)
-
Dry ethyl acetate (264 g, 3 moles)
-
Glacial acetic acid
-
Methyl alcohol
Procedure:
-
A solution of sodium ethoxide is prepared from clean sodium and absolute alcohol in a 2-L round-bottomed flask equipped with a reflux condenser.
-
To the hot solution, a mixture of pure benzyl cyanide and dry ethyl acetate is added.
-
The mixture is heated on a steam bath for two hours and then allowed to stand overnight.
-
The solidified sodium salt of the product is broken up, filtered, and washed with ether.
-
The sodium salt is dissolved in ice-cold water and acidified with glacial acetic acid to precipitate the α-phenylacetoacetonitrile.
-
The crude product is filtered, washed with water, and dried.
-
Recrystallization from methyl alcohol yields the purified product.
Table 1: Representative Yields for α-Phenylacetoacetonitrile Synthesis [3]
| Product | Yield | Melting Point |
| α-Phenylacetoacetonitrile (crude) | 54-60% | 88.5–89.5 °C |
| α-Phenylacetoacetonitrile (recryst.) | High Purity | 88.5–89.5 °C |
Step 2: Regioselective Synthesis of 5-Benzyl-3-aminopyrazole
The cyclocondensation of the unsymmetrical β-ketonitrile, 3-oxo-4-phenylbutanenitrile, with hydrazine presents the potential for the formation of two regioisomers: 5-benzyl-3-aminopyrazole and 3-benzyl-5-aminopyrazole. The regioselectivity of this reaction is a critical consideration.
Factors Influencing Regioselectivity
The regiochemical outcome of the reaction between a β-ketonitrile and hydrazine is primarily governed by the relative reactivity of the carbonyl and nitrile groups. The initial nucleophilic attack of a hydrazine nitrogen atom can occur at either electrophilic center.
-
Attack at the Carbonyl Carbon: This is generally the favored initial step, leading to the formation of a hydrazone intermediate. Subsequent intramolecular cyclization through the attack of the second hydrazine nitrogen on the nitrile group leads to the formation of a 3-aminopyrazole.
-
Attack at the Nitrile Carbon: While less common, initial attack at the nitrile carbon followed by cyclization onto the carbonyl group would lead to the 5-aminopyrazole isomer.
In the case of 3-oxo-4-phenylbutanenitrile, the initial attack of hydrazine is expected to occur preferentially at the more electrophilic ketone carbonyl, leading to the desired 5-benzyl-3-aminopyrazole as the major product.[2]
Caption: Regioselectivity in the synthesis of 5-benzyl-3-aminopyrazole.
Experimental Protocol: Synthesis of 5-Aryl-3-aminopyrazoles (General Procedure)
A specific, detailed experimental protocol for the synthesis of 5-benzyl-3-aminopyrazole from 3-oxo-4-phenylbutanenitrile is not explicitly detailed in the searched literature. However, a general and representative procedure for the synthesis of 5-substituted 3-aminopyrazoles from β-ketonitriles is provided below, which can be adapted for the target molecule.[5][6]
Materials:
-
β-Ketonitrile (e.g., 3-oxo-4-phenylbutanenitrile)
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine (optional, as a catalyst)
Procedure:
-
A mixture of the β-ketonitrile (1 equivalent) and hydrazine hydrate (1.1-1.5 equivalents) in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of triethylamine may be added.
-
The reaction mixture is heated to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography.
Quantitative Data
While specific quantitative data for the regioselective synthesis of 5-benzyl-3-aminopyrazole was not found in the reviewed literature, studies on analogous systems consistently show a strong preference for the formation of the 3-aminopyrazole isomer when reacting a β-ketonitrile with unsubstituted hydrazine. The reaction of 3-oxo-3-phenylpropanenitrile with hydrazine, for example, is reported to yield the corresponding 3-amino-5-phenylpyrazole with high selectivity. It is highly probable that the reaction of 3-oxo-4-phenylbutanenitrile with hydrazine would similarly yield 5-benzyl-3-aminopyrazole as the major product with a high regioselectivity.
Table 2: Expected Regioselectivity and Yields (based on analogous reactions)
| Reactant 1 | Reactant 2 | Major Product | Minor Product | Expected Regioisomeric Ratio (Major:Minor) | Expected Yield |
| 3-Oxo-4-phenylbutanenitrile | Hydrazine Hydrate | 5-Benzyl-3-aminopyrazole | 3-Benzyl-5-aminopyrazole | >95:5 | Good to High |
Conclusion
The regioselective synthesis of 5-benzyl-3-aminopyrazole is most effectively achieved through a two-step process commencing with the Claisen condensation of benzyl cyanide and ethyl acetate to form 3-oxo-4-phenylbutanenitrile. Subsequent cyclocondensation of this β-ketonitrile with hydrazine hydrate proceeds with high regioselectivity to afford the desired 5-benzyl-3-aminopyrazole as the major product. This in-depth guide provides the fundamental principles, reaction mechanisms, and representative experimental protocols to enable researchers and drug development professionals to successfully synthesize this valuable heterocyclic building block. Further optimization of reaction conditions for the specific substrate, 3-oxo-4-phenylbutanenitrile, may be beneficial to maximize yield and regioselectivity.
References
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 5-Benzyl-1H-pyrazol-3-amine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological activities of 5-Benzyl-1H-pyrazol-3-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
This compound, with the CAS number 150712-24-6, is a heterocyclic organic compound featuring a pyrazole ring substituted with a benzyl group at the 5-position and an amine group at the 3-position.[1] Its chemical structure and basic properties are summarized below.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound | Value for Isomer (1-benzyl-1H-pyrazol-5-amine) | Value for Analogue (3-Amino-5-phenylpyrazole) |
| Molecular Formula | C₁₀H₁₁N₃[1] | C₁₀H₁₁N₃[2] | C₉H₉N₃[3] |
| Molecular Weight | 173.22 g/mol | 173.22 g/mol [2] | 159.19 g/mol [3] |
| Melting Point | Data not available | 79-81 °C[2] | 124-127 °C[3] |
| Boiling Point | Data not available | 369.4 °C at 760 mmHg (Predicted)[2] | Data not available |
| pKa | Data not available | Data not available | Data not available |
| LogP | Data not available | 1.17 (Predicted)[2] | Data not available |
Note: Experimental data for the target compound is limited. Data for the isomeric 1-benzyl-1H-pyrazol-5-amine and the analogous 3-Amino-5-phenylpyrazole are provided for comparative purposes.
Spectral Data
While specific spectra for this compound are not publicly available in the search results, typical spectral characteristics for aminopyrazole derivatives can be inferred. Commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data.[4]
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the benzyl group (aromatic and methylene protons), the pyrazole ring proton, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum would display resonances for the carbons of the pyrazole ring and the benzyl substituent.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=N and C=C stretching of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.22 g/mol ).
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound was not found in the available literature. However, general and widely applicable methods for the synthesis of 5-aminopyrazoles are well-documented.[5][6][7] The most common approaches involve the cyclocondensation of a β-ketonitrile with hydrazine or a hydrazine derivative.
General Experimental Protocol for the Synthesis of 5-Substituted-1H-pyrazol-3-amines:
This protocol is a generalized procedure based on the reaction of β-ketonitriles with hydrazine.
Materials:
-
Appropriate β-ketonitrile (e.g., 4-phenyl-3-oxobutanenitrile for the synthesis of this compound)
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (optional, as catalyst)
Procedure:
-
Dissolve the β-ketonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
The reaction mixture is then refluxed for several hours (typically 2-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Diagram 1: General Synthetic Workflow for 5-Aminopyrazoles
A generalized workflow for the synthesis of 5-aminopyrazoles.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily influenced by the nucleophilic character of the amino group and the aromatic pyrazole ring.
-
Reactivity of the Amino Group: The 3-amino group is a key site for further functionalization. It can undergo various reactions typical of primary amines, such as acylation, alkylation, and diazotization. These reactions are fundamental for the synthesis of a wide range of derivatives with potential biological activities.
-
Electrophilic Substitution on the Pyrazole Ring: The pyrazole ring is an aromatic system and can undergo electrophilic substitution reactions. The position of substitution is directed by the existing substituents.
-
Potential for Reactive Metabolites: The aminopyrazole motif has been identified as a potential "structural alert" for the formation of reactive metabolites in vivo.[8] Studies on other aminopyrazoles suggest that they can be bioactivated, potentially through oxidation to form reactive imine intermediates.[9] This is a critical consideration in drug development and safety assessment.
Biological and Pharmacological Profile
While no specific biological activities have been reported for this compound itself, the broader class of pyrazole derivatives is well-known for its diverse pharmacological properties.[10][11]
-
Kinase Inhibition: Pyrazole-based compounds are prominent scaffolds in the design of kinase inhibitors.[12][13] Notably, derivatives of 1-benzyl-1H-pyrazole have been synthesized and evaluated as inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, which is involved in necroptosis.[14] This suggests that this compound could also be a candidate for investigation as a kinase inhibitor.
Diagram 2: Potential Role as a Kinase Inhibitor
Hypothesized interaction of the compound with a kinase signaling pathway.
-
Other Potential Activities: Pyrazole derivatives have been reported to exhibit a wide range of other biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[10][11][15][16][17] The specific activity of this compound would require dedicated screening and investigation.
Conclusion
This compound is a valuable heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific experimental data for this molecule is limited in publicly accessible literature, its chemical properties and reactivity can be largely inferred from the well-established chemistry of aminopyrazoles. Its structural similarity to known biologically active compounds, particularly kinase inhibitors, makes it an interesting candidate for further synthesis and pharmacological evaluation. Future research should focus on obtaining detailed experimental data for this compound and exploring its potential as a lead structure in drug development programs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Amino-5-phenylpyrazole 98 1572-10-7 [sigmaaldrich.com]
- 4. 150712-24-6|this compound|BLD Pharm [bldpharm.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 12. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. paperpublications.org [paperpublications.org]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
Structural Characterization of 5-Benzyl-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural characterization of 5-Benzyl-1H-pyrazol-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines the key analytical techniques and experimental protocols for elucidating its molecular structure, presenting available spectroscopic and crystallographic data in a clear and comparative format.
Molecular Structure and Properties
This compound is a substituted pyrazole featuring a benzyl group at the 5-position and an amine group at the 3-position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structural formula and key properties are summarized below.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | 150712-24-6 |
Spectroscopic Characterization
Spectroscopic methods are fundamental to the structural elucidation of organic molecules. This section details the available data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Proton NMR data provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.34 - 7.19 | m | 5H | Phenyl-H |
| 5.44 | s | 1H | Pyrazole C4-H |
| 4.89 | br s | 1H | NH (pyrazole) |
| 3.90 | s | 2H | CH₂ (benzyl) |
Solvent: CDCl₃, Frequency: 400 MHz
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | m/z | Fragment |
| Electrospray Ionization (ESI) | Positive | [M+H]⁺ = 174 | Molecular Ion |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. While the experimental IR spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups. For the related compound 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, characteristic peaks are observed for N-H, C-H, C=N, and C=C stretching vibrations.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3450 - 3300 | N-H (amine) | Stretching |
| 3200 - 3100 | N-H (pyrazole) | Stretching |
| 3100 - 3000 | C-H (aromatic) | Stretching |
| 2950 - 2850 | C-H (aliphatic) | Stretching |
| 1650 - 1550 | C=N, C=C (ring) | Stretching |
| 1500 - 1400 | C=C (aromatic) | Stretching |
Crystallographic Data
While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD), a recent study on the closely related analogs 4-benzyl-1H-pyrazole and 3,5-diamino-4-benzyl-1H-pyrazole provides valuable insight into the expected solid-state conformation and intermolecular interactions.
Table 5: Representative Crystallographic Data from Analogous Structures
| Parameter | 4-benzyl-1H-pyrazole | 3,5-diamino-4-benzyl-1H-pyrazole |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁ | P2₁/c |
| Key Bond Lengths (Å) | C-C (pyrazole-CH₂): 1.50 | C-C (pyrazole-CH₂): 1.51 |
| N-N (pyrazole): 1.36 | N-N (pyrazole): 1.38 | |
| Key Intermolecular Interactions | N-H···N hydrogen bonds | N-H···N and N-H···π hydrogen bonds |
This data suggests that this compound is likely to form strong intermolecular hydrogen bonds in the solid state involving the pyrazole and amine N-H donors and the pyrazole nitrogen acceptors.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak (CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Process the data similarly to the ¹H spectrum.
-
Calibrate the chemical shift scale to the solvent peak (CDCl₃ at 77.16 ppm).
-
Mass Spectrometry
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity.
-
Infrared Spectroscopy
Protocol for Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy:
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure clamp to ensure good contact with the crystal.
-
Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Structural Elucidation Workflow
The logical flow for the structural characterization of a novel compound like this compound is depicted in the following workflow diagram.
This guide provides a comprehensive summary of the structural characterization of this compound based on currently available data. The provided experimental protocols offer a foundation for researchers to obtain and verify the structural properties of this and related compounds. Further investigation, particularly single-crystal X-ray diffraction and acquisition of experimental ¹³C NMR and IR spectra, would provide a more complete and definitive structural profile.
Spectroscopic Profile of 5-Benzyl-1H-pyrazol-3-amine: A Technical Overview of ¹H and ¹³C NMR Data
For Immediate Release
Chemical Structure and Atom Numbering
The structural framework of 5-Benzyl-1H-pyrazol-3-amine is foundational to understanding its NMR spectra. The numbering convention used for the assignment of NMR signals is depicted in the following diagram.
Figure 1. Chemical structure of this compound with atom numbering.
Expected ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene protons, the pyrazole ring proton, and the amine and pyrazole N-H protons. The anticipated chemical shifts (δ) in parts per million (ppm) are summarized below, assuming a standard deuterated solvent such as DMSO-d₆.
| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H4 | ~5.5 - 6.0 | Singlet (s) | - | The chemical shift is influenced by the electron-donating amino group and the benzyl substituent. |
| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | The signal is typically broad due to quadrupole broadening and exchange with the solvent. |
| CH₂ (H6) | ~3.8 - 4.2 | Singlet (s) | - | The methylene protons are adjacent to the pyrazole and benzyl rings. |
| Aromatic (H8, H9, H10, H11, H12) | ~7.1 - 7.4 | Multiplet (m) | - | The protons of the benzyl group will appear in the aromatic region. |
| N-H (H1) | ~10.0 - 12.0 | Broad Singlet (br s) | - | The pyrazole N-H proton is typically deshielded and appears downfield. |
Expected ¹³C NMR Spectral Data
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The expected chemical shifts are detailed in the following table.
| Carbon(s) | Expected Chemical Shift (δ, ppm) | Notes |
| C4 | ~90 - 100 | This pyrazole ring carbon is shielded by the adjacent nitrogen and amino group. |
| C3 | ~150 - 160 | The carbon bearing the amino group is significantly deshielded. |
| C5 | ~140 - 150 | The carbon attached to the benzyl group. |
| CH₂ (C6) | ~30 - 40 | The methylene carbon of the benzyl group. |
| Aromatic (C7) | ~138 - 142 | The quaternary carbon of the benzyl group attached to the pyrazole ring. |
| Aromatic (C8, C9, C10, C11, C12) | ~125 - 130 | The protonated carbons of the benzyl ring. |
Experimental Protocol for NMR Spectroscopy
The following provides a general methodology for the acquisition of ¹H and ¹³C NMR spectra for pyrazole derivatives.
Sample Preparation
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a 5 mm NMR tube.
-
Ensure complete dissolution, using sonication if necessary.
-
Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
A wider spectral width will be needed (typically 0-200 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
Proton decoupling should be employed to simplify the spectrum and improve sensitivity.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Logical Workflow for NMR Analysis
The process of acquiring and interpreting NMR data follows a structured workflow to ensure accurate structural elucidation.
Figure 2. Workflow for NMR-based structural analysis.
Mass Spectrometry Analysis of 5-Benzyl-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Benzyl-1H-pyrazol-3-amine. Due to the limited availability of direct mass spectral data for this specific compound, this guide leverages data from structurally similar aminopyrazole and benzylpyrazole derivatives to propose a likely fragmentation pattern and provide a robust analytical framework. This information is crucial for researchers involved in the synthesis, characterization, and application of novel pyrazole-based compounds in drug discovery and development.
Predicted Mass Spectral Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of the benzyl group and fragmentation of the pyrazole ring. The predicted quantitative data for the major ions are summarized in Table 1. This data is inferred from the analysis of related compounds and theoretical fragmentation pathways.
| Predicted Fragment | Structure | m/z (amu) | Relative Abundance (%) |
| Molecular Ion [M]˙⁺ | C₁₀H₁₁N₃˙⁺ | 173 | Moderate |
| [M-H]⁺ | C₁₀H₁₀N₃⁺ | 172 | Low |
| [M-NH₂]⁺ | C₁₀H₉N₂⁺ | 157 | Low |
| [M-C₇H₇]⁺ (loss of benzyl) | C₃H₄N₃⁺ | 82 | Moderate to High |
| Tropylium Cation | C₇H₇⁺ | 91 | High (often base peak) |
| Phenyl Cation | C₆H₅⁺ | 77 | Moderate |
Table 1: Predicted Mass Spectral Data for this compound
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization (EI) is predicted to proceed through several key pathways, primarily involving the benzylic C-C bond cleavage and subsequent fragmentation of the pyrazole and benzyl moieties.
A significant fragmentation route is the cleavage of the bond between the pyrazole ring and the benzyl group, leading to the formation of a highly stable tropylium cation (C₇H₇⁺) at m/z 91, which is often the base peak in the mass spectra of benzyl-containing compounds. The corresponding pyrazolyl fragment [M-C₇H₇]⁺ would appear at m/z 82. Further fragmentation of the tropylium ion can lead to the formation of the phenyl cation (C₆H₅⁺) at m/z 77. The molecular ion [M]˙⁺ is expected at m/z 173. Other minor fragments may arise from the loss of small neutral molecules like HCN or N₂ from the pyrazole ring.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following provides a detailed, generalized experimental protocol for the mass spectrometry analysis of this compound and related pyrazole derivatives. This protocol is based on standard procedures for the analysis of small organic molecules.
3.1. Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral interpretation. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection: Dissolve a small amount of the sample (typically 0.1-1 mg) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane. The concentration should be approximately 1 mg/mL.
-
Introduction Method: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, a capillary column suitable for amine analysis (e.g., a DB-5ms or equivalent) should be used.
3.2. Mass Spectrometer Parameters
The following parameters are typical for EI-MS analysis of small molecules and can be adapted for the specific instrument used.
| Parameter | Value | Justification |
| Ionization Mode | Electron Ionization (EI) | Provides extensive fragmentation for structural elucidation. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra and creating spectral libraries. |
| Ion Source Temperature | 200-250 °C | Ensures sample volatilization without thermal decomposition. |
| Mass Range | m/z 40-500 | Covers the molecular ion and expected fragment ions. |
| Scan Rate | 1-2 scans/sec | Provides sufficient data points across a chromatographic peak if using GC-MS. |
| Transfer Line Temp. | 250-280 °C | (For GC-MS) Prevents sample condensation between the GC and MS. |
Table 2: Recommended Mass Spectrometer Parameters
3.3. Data Acquisition and Analysis
-
Acquisition: Acquire the mass spectrum, ensuring a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
Background Subtraction: If necessary, perform background subtraction to remove signals from solvent or column bleed.
-
Data Interpretation:
-
Identify the molecular ion peak (M˙⁺). For a compound containing an odd number of nitrogen atoms like this compound, the molecular ion will have an odd nominal mass, consistent with the nitrogen rule.
-
Identify the base peak (the most intense peak in the spectrum).
-
Analyze the major fragment ions and propose fragmentation mechanisms. Compare the observed m/z values with the predicted fragments in Table 1.
-
Utilize spectral databases (e.g., NIST, Wiley) to search for matches or similar compounds, though a direct match for this specific compound may not be available.
-
Logical Workflow for Analysis
The following diagram illustrates the logical workflow for the mass spectrometry analysis of a novel pyrazole compound like this compound.
Conclusion
Unveiling the Vibrational Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of 5-Benzyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Benzyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By examining its characteristic vibrational modes, this document offers a foundational understanding for the structural elucidation and characterization of this and related pyrazole derivatives.
Predicted FT-IR Spectral Data
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3450 - 3300 | Medium - Strong | N-H Stretching (Asymmetric & Symmetric) | Primary Amine (-NH₂) |
| 3150 - 3000 | Medium | C-H Stretching | Aromatic (Benzyl and Pyrazole Rings) |
| 2950 - 2850 | Weak - Medium | C-H Stretching | Aliphatic (Methylene Bridge -CH₂-) |
| ~1650 | Strong | N-H Bending (Scissoring) | Primary Amine (-NH₂) |
| 1610 - 1580 | Medium | C=N Stretching | Pyrazole Ring |
| 1590 - 1450 | Medium - Strong | C=C Stretching | Aromatic (Benzyl and Pyrazole Rings) |
| 1495 - 1450 | Medium | C-H Bending | Aliphatic (Methylene Bridge -CH₂-) |
| 1380 - 1300 | Medium | C-N Stretching | Aromatic Amine |
| 770 - 730 | Strong | C-H Bending (Out-of-Plane) | Monosubstituted Benzene Ring |
| 700 - 680 | Strong | C-H Bending (Out-of-Plane) | Monosubstituted Benzene Ring |
Experimental Protocol for FT-IR Analysis
The following provides a standardized methodology for acquiring the FT-IR spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
Objective: To obtain a high-quality FT-IR spectrum of this compound for structural verification and functional group analysis.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
This compound sample (solid)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Record a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Apply consistent pressure to the sample using the ATR's built-in pressure clamp to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.
-
A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
-
Data Processing and Analysis:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction and peak picking using the spectrometer's software.
-
Correlate the observed absorption bands with the expected vibrational frequencies of the functional groups present in this compound.
-
Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical compound, from initial sample handling to final data interpretation and reporting.
Caption: Workflow for FT-IR Analysis of this compound.
Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 5-Benzyl-1H-pyrazol-3-amine
For Immediate Release
This technical guide provides an in-depth analysis of the core physicochemical properties of 5-Benzyl-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. Focused on solubility and stability, this document offers crucial data-driven insights and detailed experimental methodologies for researchers, scientists, and drug development professionals. Understanding these fundamental characteristics is paramount for advancing pyrazole-based compounds through the development pipeline, from initial screening to formulation.
Core Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structural similarity to other pyrazole derivatives, such as 3-Amino-5-phenylpyrazole. The benzyl group, being larger and more lipophilic than a phenyl group, is expected to decrease aqueous solubility. The pyrazole core, with its capacity for hydrogen bonding, will influence its interaction with various solvents.[1][2]
Table 1: Predicted Physicochemical Properties of this compound and Analogs
| Property | This compound (Predicted) | 3-Amino-5-phenylpyrazole (Experimental) |
| Molecular Formula | C₁₀H₁₁N₃ | C₉H₉N₃ |
| Molecular Weight | 173.22 g/mol | 159.19 g/mol [3] |
| Melting Point (°C) | Data not available | 124-127 |
| pKa | Data not available | Data not available |
| LogP | Higher than 1.5 | 1.5[3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.[4][5] Both kinetic and thermodynamic solubility are key parameters evaluated during drug discovery and development.
Kinetic Solubility is a high-throughput assessment of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. It is a crucial parameter in early drug discovery for ranking compounds.[4][5][6]
Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent and is a critical parameter for formulation development.[4][5][7]
Table 2: Expected Aqueous Solubility of this compound
| Solubility Type | Expected Range (µg/mL) | Rationale |
| Kinetic (pH 7.4) | < 50 | The increased lipophilicity from the benzyl group is likely to reduce kinetic solubility compared to simpler pyrazoles. |
| Thermodynamic (pH 7.4) | < 20 | Thermodynamic solubility is typically lower than kinetic solubility and will be further limited by the benzyl substituent. |
Table 3: General Solubility of Pyrazole Derivatives in Common Solvents
| Solvent | General Solubility | Rationale |
| Water | Low to moderate | The ability of the pyrazole ring to form hydrogen bonds can be offset by lipophilic substituents.[2] |
| Methanol | Moderate to high | Polar protic nature of methanol facilitates dissolution of polar pyrazole derivatives. |
| Ethanol | Moderate to high | Similar to methanol, ethanol is a good solvent for many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Moderate | A non-polar aprotic solvent that can dissolve less polar compounds. |
Stability Assessment
Evaluating the stability of a drug candidate under various stress conditions is mandated by regulatory agencies to ensure its quality, safety, and efficacy throughout its shelf life.[8][9][10][11] Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[8][9][10][12]
Table 4: Forced Degradation Study Design for this compound
| Stress Condition | Typical Protocol | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Potential for degradation of the amine or pyrazole ring. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Potential for degradation, possibly at a different rate than acid hydrolysis. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24-48 hours | The amine and pyrazole ring may be susceptible to oxidation. |
| Thermal Degradation | Solid-state at 80°C for 7 days | To assess the intrinsic thermal stability of the molecule. |
| Photostability | Exposure to ICH Q1B specified light conditions (≥ 1.2 million lux hours and ≥ 200 watt hours/m²)[13][14][15] | To determine if the compound is light-sensitive. |
Experimental Protocols
Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a test compound using nephelometry.
Figure 1: Workflow for a typical kinetic solubility assay.
Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility.
Figure 2: Workflow for the shake-flask thermodynamic solubility assay.
Forced Degradation and Stability-Indicating Method Development
This workflow illustrates the process of conducting forced degradation studies and developing a stability-indicating HPLC method.
References
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. resolvemass.ca [resolvemass.ca]
- 9. sgs.com [sgs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. database.ich.org [database.ich.org]
- 12. onyxipca.com [onyxipca.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. pharmtech.com [pharmtech.com]
Tautomerism in 5-Benzyl-3-aminopyrazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyl-3-aminopyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly as kinase inhibitors. A critical aspect of their chemistry, which dictates their reactivity, binding modes with biological targets, and overall physicochemical properties, is the phenomenon of tautomerism. This guide provides a comprehensive overview of the tautomeric equilibrium in 5-benzyl-3-aminopyrazoles, detailing the structural and environmental factors that influence this balance. It includes a review of synthetic methodologies, experimental protocols for characterization, and the biological implications of their tautomeric forms, with a focus on their role in inhibiting key signaling pathways relevant to drug development.
Introduction to Tautomerism in Aminopyrazoles
Pyrazole derivatives are foundational scaffolds in the development of a wide range of pharmaceuticals.[1][2] The presence of an amino group on the pyrazole ring introduces the possibility of prototropic tautomerism, a dynamic equilibrium involving the migration of a proton. In the case of 5-benzyl-3-aminopyrazoles, this primarily manifests as an annular tautomerism between the 3-amino-5-benzyl-1H-pyrazole (the 3-amino tautomer) and the 5-amino-3-benzyl-1H-pyrazole (the 5-amino tautomer).
The position of this equilibrium is not fixed and is influenced by a delicate interplay of electronic effects of substituents, the polarity of the solvent, temperature, and the physical state (solution or solid).[3][4] Understanding and controlling this tautomeric balance is paramount for rational drug design, as the different tautomers can exhibit distinct biological activities and binding affinities for their targets.
Synthesis of 5-Benzyl-3-aminopyrazoles
The synthesis of 5-aminopyrazoles is a well-established area of heterocyclic chemistry, with the most common and versatile method being the condensation of β-ketonitriles with hydrazine or its derivatives.[5][6]
General Synthetic Pathway
The synthesis of 5-benzyl-3-aminopyrazole typically proceeds via the reaction of a benzyl-substituted β-ketonitrile with hydrazine hydrate. The reaction involves the initial formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the aminopyrazole.
Experimental Protocol: Synthesis of 5-Benzyl-3-aminopyrazole
Materials:
-
Benzylacetonitrile
-
Sodium ethoxide
-
Ethyl acetate
-
Hydrazine hydrate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Preparation of the β-ketonitrile (3-oxo-4-phenylbutanenitrile): A solution of benzylacetonitrile in ethyl acetate is added dropwise to a freshly prepared solution of sodium ethoxide in ethanol at 0-5°C. The mixture is stirred at room temperature overnight. The resulting sodium salt of the β-ketonitrile is then neutralized with aqueous hydrochloric acid and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield the crude β-ketonitrile.
-
Cyclization with Hydrazine: The crude 3-oxo-4-phenylbutanenitrile is dissolved in ethanol, and hydrazine hydrate is added dropwise. The reaction mixture is then refluxed for 4-6 hours.
-
Work-up and Purification: After cooling to room temperature, the solvent is evaporated in vacuo. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-benzyl-3-aminopyrazole.
Characterization of Tautomeric Forms
The elucidation of the predominant tautomeric form and the quantification of the tautomeric ratio in different environments are achieved through a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for studying tautomerism.[7] In solution, if the rate of interconversion between tautomers is slow on the NMR timescale, distinct signals for each tautomer can be observed. The integration of these signals allows for the determination of the tautomeric ratio. Key diagnostic signals include the chemical shifts of the pyrazole ring protons and carbons, as well as the NH and NH₂ protons. In many cases, proton exchange can lead to broadened signals or an averaged spectrum, requiring low-temperature NMR studies to resolve the individual tautomers.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the different tautomers.[8][9] The stretching frequencies of the N-H bonds (of the pyrazole ring and the amino group) and the C=N and C=C bonds within the pyrazole ring can differ between the 3-amino and 5-amino forms. These differences can be used to identify the predominant tautomer in the solid state (using KBr pellets or ATR-FTIR) or in solution.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[10] It reveals the precise location of the protons and the bonding arrangement within the crystal lattice. This technique is invaluable for validating the results obtained from computational studies and other spectroscopic methods.
Factors Influencing Tautomeric Equilibrium
Substituent Effects
The electronic nature of substituents on the pyrazole ring can significantly influence the relative stability of the tautomers. Electron-donating groups tend to favor the 3-amino tautomer, while electron-withdrawing groups can shift the equilibrium towards the 5-amino form.[4][11]
Solvent Effects
The polarity of the solvent plays a crucial role in determining the tautomeric ratio in solution.[3] More polar solvents can stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. For instance, in DMSO, a polar aprotic solvent, a different tautomeric ratio may be observed compared to a nonpolar solvent like chloroform.
Quantitative Analysis of Tautomeric Equilibrium
| Solvent | Tautomer Ratio (3-amino : 5-amino) | Reference |
| General Trend for 3(5)-aminopyrazoles | ||
| Nonpolar Solvents (e.g., CDCl₃) | Predominantly 3-amino | [3] |
| Polar Aprotic Solvents (e.g., DMSO-d₆) | Mixture of tautomers, ratio dependent on substituents | [3] |
| Polar Protic Solvents (e.g., Methanol-d₄) | Equilibrium can shift further, influenced by H-bonding | [12] |
Note: This table represents general trends observed for aminopyrazoles and highlights the need for specific experimental determination for 5-benzyl-3-aminopyrazole.
Biological Significance and Signaling Pathways
Aminopyrazole derivatives are recognized as privileged scaffolds in drug discovery, particularly as inhibitors of protein kinases.[1][13][14][15][16] These enzymes play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.
Kinase Inhibition
The tautomeric form of a 5-benzyl-3-aminopyrazole inhibitor can significantly impact its binding affinity to the ATP-binding pocket of a kinase. The hydrogen bonding pattern between the inhibitor and the kinase hinge region is often critical for potent inhibition, and the different tautomers present distinct hydrogen bond donor and acceptor sites.
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a key signaling cascade involved in cytokine signaling, cell growth, and differentiation. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases.[13] 4-Amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAKs.
Conclusion
The tautomerism of 5-benzyl-3-aminopyrazoles is a fundamental aspect of their chemical behavior with profound implications for their application in drug discovery. The equilibrium between the 3-amino and 5-amino tautomers is dynamic and sensitive to the molecular environment. A thorough understanding and characterization of this tautomeric landscape are essential for the rational design of potent and selective inhibitors targeting key biological pathways. Further research focusing on the quantitative determination of tautomeric ratios for specific 5-benzyl-3-aminopyrazole derivatives in various solvents and co-crystallization with their biological targets will be invaluable for advancing this promising class of compounds in drug development pipelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Benzyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-Benzyl-1H-pyrazol-3-amine, a valuable heterocyclic amine in medicinal chemistry and drug discovery. The document details the primary synthetic pathways, starting materials, experimental protocols, and relevant biological context, including its interaction with key signaling pathways.
Introduction
This compound is a substituted pyrazole that serves as a crucial building block in the development of various pharmacologically active compounds. The pyrazole scaffold is a well-established pharmacophore found in numerous drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This guide focuses on the most common and efficient methods for the synthesis of the title compound, providing researchers with the necessary information to produce it in a laboratory setting.
Synthetic Pathways and Starting Materials
The most direct and widely employed method for the synthesis of 5-substituted-3-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine. For the synthesis of this compound, the key starting material is 3-oxo-4-phenylbutanenitrile .
Primary Synthetic Route: Cyclization of 3-oxo-4-phenylbutanenitrile with Hydrazine
The core of the synthesis involves the reaction of 3-oxo-4-phenylbutanenitrile with hydrazine hydrate. The reaction proceeds through an initial condensation of the hydrazine with the ketone carbonyl group to form a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon. Subsequent tautomerization yields the stable aromatic this compound.
Table 1: Starting Materials and Reagents
| Starting Material/Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-oxo-4-phenylbutanenitrile | 19212-27-2 | C₁₀H₉NO | 159.19 |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 50.06 |
| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Procedure:
-
To a solution of 3-oxo-4-phenylbutanenitrile (1.0 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0-1.2 equivalents).
-
The reaction mixture is then heated at reflux for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified. A common method for purification of aminopyrazoles is recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel.
Note: The optimal reaction conditions (solvent, temperature, and time) and purification method may need to be determined empirically to achieve the best yield and purity.
Table 2: Plausible Reaction Parameters and Expected Outcome
| Parameter | Value/Description |
| Starting Material | 3-oxo-4-phenylbutanenitrile |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4-8 hours (monitor by TLC) |
| Work-up | Solvent evaporation |
| Purification | Recrystallization or Column Chromatography |
| Expected Yield | Moderate to good (yields for analogous reactions are often in the range of 70-95%) |
Visualization of Synthetic and Signaling Pathways
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
Potential Signaling Pathway Involvement
Derivatives of benzyl-pyrazoles have been implicated as inhibitors of key signaling pathways involved in cell growth, proliferation, and inflammation. The following diagrams illustrate the potential interaction of this compound or its derivatives with the mTOR and RIP1 kinase signaling pathways.
mTOR Signaling Pathway
Caption: Potential inhibition of the mTOR signaling pathway by benzyl-pyrazole derivatives.
RIP1 Kinase Signaling Pathway
Caption: Potential inhibition of the RIP1 kinase signaling pathway by benzyl-pyrazole derivatives.
Conclusion
The synthesis of this compound is a straightforward process achievable through the cyclization of 3-oxo-4-phenylbutanenitrile with hydrazine. This technical guide provides a foundational understanding of the synthetic methodology and highlights the potential of the resulting compound and its derivatives as modulators of critical biological pathways. Further optimization of the reaction conditions and in-depth biological evaluation are warranted to fully explore the therapeutic potential of this class of compounds.
The Discovery and First Synthesis of 5-Benzyl-1H-pyrazol-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and seminal synthesis of 5-Benzyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document details the foundational synthetic methodology, presents key quantitative data, and contextualizes its relevance within established biological signaling pathways.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The aminopyrazole moiety, in particular, serves as a versatile building block for the synthesis of potent kinase inhibitors and other targeted therapies.[3][4][5] this compound (CAS No. 150712-24-6) emerges from this rich chemical history as a compound with considerable potential for further derivatization and investigation in drug development programs.
Discovery and First Synthesis
While a singular, definitive publication marking the "first" synthesis of this compound is not readily apparent in the historical literature, its preparation logically follows the most versatile and well-established method for synthesizing 5-aminopyrazoles: the condensation of a β-ketonitrile with hydrazine.[6][7] This classical approach, foundational in heterocyclic chemistry, provides a reliable and efficient route to the pyrazole core. The logical precursor, 3-oxo-4-phenylbutanenitrile, reacts with hydrazine in a cyclocondensation reaction to yield the target compound. A representative and detailed protocol for this synthesis has been published, providing a definitive method for its preparation.[8]
Synthesis Workflow
The synthesis of this compound from 3-oxo-4-phenylbutanenitrile and hydrazine is a two-step process within a single pot, beginning with the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.
Experimental Protocols
The following is a detailed experimental protocol for the first described synthesis of this compound.[8]
Reaction: Synthesis of this compound
Reagents:
-
3-Oxo-4-phenylbutanenitrile (3.64 mmol, 1.0 eq)
-
Hydrazine monohydrate (3.64 mmol, 1.0 eq)
-
Ethanol (16 mL)
-
Dichloromethane
-
Hexane
-
Ether
Procedure:
-
A solution of 3-oxo-4-phenylbutanenitrile (0.58 g, 3.64 mmol) and hydrazine monohydrate (0.177 mL, 3.64 mmol) in ethanol (16 mL) was prepared in a round-bottom flask.
-
The reaction mixture was heated to reflux and maintained for 3 hours.
-
Upon completion, the mixture was cooled to room temperature (25 °C).
-
The solvent was removed under reduced pressure.
-
The residue was extracted with dichloromethane.
-
The crude product was solidified and triturated with a 1:1 mixture of hexane and ether.
-
The solid product was collected by filtration to yield this compound.
Quantitative Data
The synthesis protocol provides the following quantitative data for the preparation of this compound.
| Parameter | Value | Reference |
| Yield | 60% | [8] |
| Starting Amount (3-Oxo-4-phenylbutanenitrile) | 0.58 g | [8] |
| Product Amount | 0.38 g | [8] |
| Reaction Time | 3 hours | [8] |
| Reaction Temperature | Reflux | [8] |
Biological Context and Potential Signaling Pathways
Derivatives of 5-aminopyrazole are widely recognized for their potential as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][9] A key signaling pathway often implicated in cancer is the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[][11] Several pyrazole-containing compounds have been identified as inhibitors of mTOR (mechanistic target of rapamycin), a central kinase in this pathway.[12][13] While the specific biological targets of this compound are a subject for further investigation, its structural similarity to known kinase inhibitors suggests it may also function through the modulation of such pathways. The inhibition of the mTOR signaling pathway by small molecules can lead to the induction of autophagy, a cellular self-degradation process that can have tumor-suppressive effects.[14][15]
The diagram below illustrates the PI3K/AKT/mTOR signaling pathway and the potential point of intervention for a pyrazole-based inhibitor.
Conclusion
This compound, synthesized through a classical and robust cyclocondensation reaction, represents a valuable scaffold for medicinal chemistry research. Its structural features are common to a class of compounds known to interact with critical biological pathways, such as the mTOR signaling cascade. The detailed synthetic protocol and contextual biological information provided in this guide are intended to support further research and development efforts in the pursuit of novel therapeutics.
References
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 150712-24-6 [amp.chemicalbook.com]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of new fluorescent thiazole-pyrazoline derivatives as autophagy inducers by inhibiting mTOR activity in A549 human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Benzyl-1H-pyrazol-3-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents across a wide range of diseases. The 5-benzyl-1H-pyrazol-3-amine core, in particular, presents a versatile starting point for the synthesis of novel bioactive compounds. Its structural features, including a reactive amino group and a modifiable benzyl moiety, allow for extensive chemical exploration to develop potent and selective inhibitors of various biological targets, especially protein kinases. This document provides an overview of the potential applications, synthetic strategies, and biological evaluation protocols for derivatives of this compound.
Therapeutic Potential and Key Targets
Derivatives of the aminopyrazole scaffold have shown significant activity against a variety of targets, suggesting broad therapeutic potential. The primary areas of interest for compounds derived from this compound include:
-
Oncology: Many aminopyrazole derivatives have been developed as potent kinase inhibitors. Key kinase targets include Receptor Interacting Protein 1 (RIP1) kinase, involved in necroptosis and inflammation, and c-Jun N-terminal Kinase (JNK), implicated in neurodegenerative diseases and cancer.[1][2] The 3-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.
-
Inflammatory Diseases: By targeting kinases such as RIP1, derivatives can modulate inflammatory signaling pathways, offering potential treatments for conditions like pancreatitis and rheumatoid arthritis.[1]
-
Neurodegenerative Diseases: Selective inhibition of kinases like JNK3, which is predominantly expressed in the brain, is a promising strategy for the treatment of Alzheimer's and Parkinson's diseases.[2]
Data Presentation: Bioactivity of Structurally Related Aminopyrazole Derivatives
While specific quantitative data for a library of compounds derived directly from this compound is not extensively available in the public domain, the following table summarizes the bioactivity of structurally related aminopyrazole and benzylpyrazole derivatives to illustrate the potential of this scaffold.
| Compound ID | Target Kinase | IC50 / Kd (nM) | Cell-based Assay EC50 (nM) | Therapeutic Area | Reference Compound Scaffold |
| 1a | RIP1 | 78 (Kd) | 160 | Inflammation | 1-Benzyl-3-nitro-1H-pyrazole |
| 2b | JNK3 | 635 (IC50) | - | Neurodegeneration | 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole |
| 3c | JNK3 | 227 (IC50) | - | Neurodegeneration | 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole |
| 4d | PCTAIRE1 | 20-120 | 33 | Oncology | N-(1H-pyrazol-3-yl)pyrimidin-4-amine |
| 5e | RIPK3 | >1000 | - | Oncology | 1,3,5-trisubstituted-1H-pyrazole |
Note: The data presented is for analogous compounds and serves to highlight the potential of the this compound scaffold.
Experimental Protocols
Synthesis of N-substituted-5-benzyl-1H-pyrazol-3-amine Derivatives
This protocol describes a general method for the acylation of the 3-amino group of this compound.
Materials:
-
This compound
-
Desired acyl chloride or carboxylic acid
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the desired carboxylic acid (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to yield the desired N-acylated product.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., containing MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the recombinant kinase, and the specific substrate.
-
Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the remaining ATP.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway: Kinase Inhibition by Aminopyrazole Derivatives
Caption: Competitive inhibition of a protein kinase by a this compound derivative.
Experimental Workflow: Synthesis and Screening
Caption: A typical workflow for the synthesis and screening of a compound library.
Logical Relationship: Scaffold Hopping and Bioisosterism
Caption: Structure-activity relationship exploration from the core scaffold.
References
- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Benzyl-1H-pyrazol-3-amine as a Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically evaluated and FDA-approved protein kinase inhibitors.[1][2] Its synthetic accessibility, favorable drug-like properties, and versatile nature as a bioisosteric replacement have made it a cornerstone in the development of targeted therapies, particularly in oncology.[1][2] Within this class, the 3-aminopyrazole moiety serves as a critical pharmacophore, adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site, mimicking the adenine portion of ATP.[1] The 5-Benzyl-1H-pyrazol-3-amine scaffold, in particular, offers a strategic framework for designing potent and selective kinase inhibitors by allowing for diverse substitutions on the benzyl ring and the pyrazole core to optimize interactions with the target kinase.
This document provides detailed application notes and experimental protocols for researchers utilizing the this compound scaffold in the discovery and development of novel kinase inhibitors. It includes a summary of inhibitory activities against various kinases, step-by-step protocols for key biochemical and cellular assays, and visualizations of relevant signaling pathways.
Data Presentation: Inhibitory Activity of Pyrazole-Based Compounds
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrazole-based compounds against various kinases and cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for prioritizing lead compounds for further development.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 12c | VEGFR-2 | 828.23 | Sorafenib | 186.54 |
| 7c | VEGFR-2 | 225.17 | Sorafenib | 186.54 |
| 6c | VEGFR-2 | 913.51 | Sorafenib | 186.54 |
| 6b | VEGFR-2 | 200 | Sorafenib | 205.1 |
| 6b | CDK-2 | 458 | Roscovitine | 418 |
| 8a | JNK3 | 227 | - | - |
| Compound 1 | Akt1 | 61 | GSK2141795 | 18 |
| Compound 2 | Akt1 | 1.3 | Uprosertib | - |
| 4b | RIP1 | 78 (Kd) | - | - |
Data compiled from multiple sources.[3][4][5][6][7]
Table 2: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| 12c | MCF-7 | Breast Cancer | 16.50 | Tamoxifen | 23.31 |
| 7c | MCF-7 | Breast Cancer | 18.21 | Tamoxifen | 23.31 |
| 6b | HepG2 | Liver Cancer | 2.52 | Sorafenib | 2.051 |
| 5a | HepG2 | Liver Cancer | 3.46 | Sorafenib | 2.051 |
| 4a | HepG2 | Liver Cancer | 4.4 | Sorafenib | 2.051 |
| 10d | PC-3 | Prostate Cancer | 21.9 | Doxorubicin | - |
| 10d | MCF-7 | Breast Cancer | 3.90 | Doxorubicin | - |
| Compound 1 | HCT116 | Colon Cancer | 7.76 | - | - |
| Compound 2 | HCT116 | Colon Cancer | 0.95 | - | - |
Data compiled from multiple sources.[3][5][7][8]
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives often follows a convergent synthetic strategy. A common approach involves the Knorr pyrazole synthesis, where a β-ketoester is reacted with a hydrazine derivative.[6] Subsequent modifications can be introduced to the pyrazole core or the benzyl moiety.
Caption: General workflow for the synthesis of this compound based kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a general method to assess the inhibitory activity of a test compound against a panel of protein kinases using a luminescence-based assay that measures ADP formation.[9][10]
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
-
Test compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a positive control inhibitor.
-
Add 5 µL of the diluted compound or control to the wells of the assay plate.
-
Add 10 µL of the kinase solution to each well and incubate for 10-30 minutes at room temperature.[9][11]
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at a concentration close to the Km for the specific kinase).[9][11]
-
Incubate the reaction mixture at 30°C for 60 minutes.[9]
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO). Incubate for 48-72 hours.[11]
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for Phospho-protein Analysis
This protocol is used to determine the effect of the inhibitor on the phosphorylation status of a target kinase or its downstream substrates within a specific signaling pathway.[11][12]
Procedure:
-
Seed cells and treat them with the pyrazole-based inhibitor at various concentrations for a predetermined time.[12]
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[11]
-
Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.
Signaling Pathways and Mechanisms of Action
Derivatives of the this compound scaffold have been shown to target several key kinase families involved in cancer cell proliferation, survival, and angiogenesis.
Inhibition of VEGFR Signaling
Vascular Endothelial Growth Factor Receptor (VEGFR) kinases are crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13] Several pyrazole derivatives have been developed as potent VEGFR-2 inhibitors.[3][14]
Caption: Inhibition of the VEGFR signaling pathway by this compound derivatives.
Inhibition of CDK/Rb Pathway
Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle.[15] Their inhibition by pyrazole compounds can lead to cell cycle arrest and prevent cancer cell proliferation.[12]
Caption: Pyrazole-based inhibitors block the CDK/Rb pathway, leading to cell cycle arrest.
General Experimental Workflow for Kinase Inhibitor Evaluation
The process of evaluating a novel kinase inhibitor involves a multi-step approach, from initial biochemical screening to cellular and in vivo studies.
Caption: A general workflow for the preclinical evaluation of a novel kinase inhibitor.[12]
By leveraging the structural advantages of the this compound scaffold and employing the detailed protocols outlined above, researchers can effectively design, synthesize, and evaluate novel kinase inhibitors for potential therapeutic applications.
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Routes to Pyrazolo[1,5-a]pyrimidines Utilizing 5-Benzyl-1H-pyrazol-3-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry, using 5-Benzyl-1H-pyrazol-3-amine as a key starting material. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities. These notes outline the primary synthetic strategies, including cyclocondensation reactions with various 1,3-bielectrophilic partners and multicomponent reactions.
Introduction to Synthetic Strategies
The construction of the pyrazolo[1,5-a]pyrimidine ring system from this compound predominantly involves the cyclocondensation of the aminopyrazole with a suitable 1,3-bielectrophilic reagent. The exocyclic amino group and the endocyclic nitrogen of the pyrazole ring act as nucleophiles, reacting with two electrophilic centers to form the fused pyrimidine ring. Key synthetic approaches include:
-
Reaction with 1,3-Dicarbonyl Compounds: This is a classic and widely used method where this compound is reacted with β-diketones, β-ketoesters, or their equivalents. The reaction typically proceeds under acidic or thermal conditions.
-
Reaction with Enaminones and Chalcones: Enaminones and chalcones serve as versatile 1,3-bielectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. These reactions often offer high regioselectivity.
-
Three-Component Reactions: One-pot, three-component reactions involving an aminopyrazole, an aldehyde, and an active methylene compound (like malononitrile) provide an efficient and atom-economical route to highly functionalized pyrazolo[1,5-a]pyrimidines.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, improve yields, and enhance the overall efficiency of these synthetic transformations.
Synthetic Workflow Overview
The general synthetic workflow for the preparation of pyrazolo[1,p-a]pyrimidines from this compound is depicted below. The choice of the 1,3-bielectrophile dictates the substitution pattern on the resulting pyrimidine ring.
Caption: General synthetic routes to 2-benzyl-pyrazolo[1,5-a]pyrimidines.
Experimental Protocols and Data
This section provides detailed experimental protocols for the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives starting from this compound.
Protocol 1: Synthesis of 2-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine via Reaction with Acetylacetone
This protocol describes the synthesis of a dimethyl-substituted pyrazolo[1,5-a]pyrimidine through the cyclocondensation of this compound with acetylacetone.
Reaction Scheme:
Caption: Synthesis of 2-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Experimental Procedure:
-
To a solution of this compound (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure 2-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine.
Quantitative Data:
| Product Name | Reagent B | Solvent | Reaction Time (h) | Yield (%) |
| 2-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Acetylacetone | Glacial Acetic Acid | 4-6 | 85-95 |
Protocol 2: Synthesis of 2-Benzyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine via Reaction with Ethyl Acetoacetate
This protocol details the synthesis of a hydroxy-substituted pyrazolo[1,5-a]pyrimidine using ethyl acetoacetate as the 1,3-bielectrophile.
Reaction Scheme:
Caption: Synthesis of 2-Benzyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine.
Experimental Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add ethyl acetoacetate (1.2 mmol) to the solution.
-
Add a catalytic amount of a base such as piperidine or triethylamine (2-3 drops).
-
Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Quantitative Data:
| Product Name | Reagent B | Solvent | Reaction Time (h) | Yield (%) |
| 2-Benzyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine | Ethyl Acetoacetate | Ethanol | 8-10 | 75-85 |
Protocol 3: Three-Component Synthesis of 7-Amino-2-benzyl-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine
This protocol outlines a one-pot, three-component reaction for the efficient synthesis of a highly functionalized pyrazolo[1,5-a]pyrimidine.
Reaction Scheme:
Caption: Three-component synthesis of a functionalized pyrazolo[1,5-a]pyrimidine.
Experimental Procedure:
-
In a round-bottom flask, combine this compound (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol).
-
Reflux the reaction mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried.
Quantitative Data:
| Product Name | Reagent B | Reagent C | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 7-Amino-2-benzyl-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine | Benzaldehyde | Malononitrile | Ethanol | Piperidine | 3-5 | 80-90 |
Protocol 4: Microwave-Assisted Synthesis of 2-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine
This protocol demonstrates an efficient microwave-assisted synthesis, which significantly reduces the reaction time compared to conventional heating.
Experimental Procedure:
-
In a microwave reaction vessel, place this compound (1.0 mmol) and acetylacetone (1.1 mmol) in glacial acetic acid (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120-140 °C for 10-20 minutes.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize from ethanol to obtain the pure product.
Quantitative Data:
| Product Name | Reagent B | Solvent | Method | Temperature (°C) | Time (min) | Yield (%) |
| 2-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Acetylacetone | Glacial Acetic Acid | Microwave Irradiation | 120-140 | 10-20 | 90-98 |
Conclusion
The synthetic routes outlined in these application notes provide robust and versatile methods for the preparation of a variety of pyrazolo[1,5-a]pyrimidine derivatives from this compound. The choice of reaction partner and conditions allows for the introduction of diverse substituents on the pyrimidine ring, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. The use of microwave-assisted synthesis offers a particularly efficient and green alternative to conventional heating methods. These protocols are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
Application Notes and Protocols for the Derivatization of 5-Benzyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the exocyclic amino group of 5-Benzyl-1H-pyrazol-3-amine, a versatile building block in medicinal chemistry. The derivatization of this primary amine allows for the exploration of structure-activity relationships (SAR) and the development of novel compounds with potential therapeutic applications. The following protocols cover common and useful transformations: N-acylation, N-alkylation via reductive amination, and condensation to form fused pyrazolo[1,5-a]pyrimidine systems.
Characterization of Starting Material: this compound
Prior to derivatization, it is crucial to ensure the purity and identity of the starting material.
| Parameter | Specification |
| Appearance | Off-white to yellow solid |
| ¹H NMR Spectrum | Consistent with structure |
| LCMS | Consistent with structure |
| Purity (LCMS) | ≥98% |
| Data based on a typical Certificate of Analysis.[1] |
N-Acylation of this compound
N-acylation is a fundamental method to introduce a wide variety of substituents, such as amides and sulfonamides, onto the amino group of this compound. These modifications can significantly alter the compound's physicochemical properties and biological activity. The following protocol is a general procedure for the synthesis of N-acyl and N-sulfonyl derivatives.
Experimental Protocol: General N-Acylation
Materials:
-
This compound
-
Acylating agent (e.g., Acetyl chloride, Benzoyl chloride, 4-Methylbenzenesulfonyl chloride)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Distilled water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in the chosen anhydrous solvent (10 mL), add the base (1.2-2.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1-2.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add distilled water (20 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Quantitative Data for N-Acylation Products (Analogous Reactions)
The following table provides expected yields based on similar acylation reactions of substituted 5-aminopyrazoles.[2]
| Acylating Agent | Product Name | Expected Yield |
| Acetyl chloride | N-(5-Benzyl-1H-pyrazol-3-yl)acetamide | Good to Excellent |
| Benzoyl chloride | N-(5-Benzyl-1H-pyrazol-3-yl)benzamide | Good to Excellent |
| 4-Methylbenzenesulfonyl chloride | N-(5-Benzyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamide | ~88% |
Acylation Workflow
Caption: General workflow for the N-acylation of this compound.
N-Alkylation via Reductive Amination
Reductive amination is a highly effective method for the N-alkylation of primary amines. This two-step, one-pot process involves the initial formation of an imine by reacting this compound with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)
-
Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃))
-
Solvent (e.g., Methanol, Dichloromethane, 1,2-Dichloroethane)
-
Distilled water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) and the aldehyde or ketone (1.1 mmol) in the chosen solvent (15 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (1.5 mmol) portion-wise to the reaction mixture. If using NaBH₄ in methanol, the addition should be done at 0 °C.
-
Continue stirring at room temperature for an additional 4-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
If the solvent is water-miscible (e.g., methanol), remove it under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL). If the reaction was performed in a water-immiscible solvent, separate the organic layer and wash it with water and brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Expected Quantitative Data for N-Alkylation Products (Analogous Reactions)
The following table presents expected yields and key spectral data based on the reductive amination of a similar 5-aminopyrazole with p-methoxybenzaldehyde.[3]
| Aldehyde/Ketone | Product Name | Expected Yield | Key ¹H NMR Signal (CH₂-N) |
| p-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-5-benzyl-1H-pyrazol-3-amine | Excellent | ~4.16 ppm (d) |
| Benzaldehyde | N-Benzyl-5-benzyl-1H-pyrazol-3-amine | Good to Excellent | - |
| Acetone | N-Isopropyl-5-benzyl-1H-pyrazol-3-amine | Good to Excellent | - |
Reductive Amination Signaling Pathway
Caption: Reaction pathway for N-alkylation via reductive amination.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of the fused pyrazolo[1,5-a]pyrimidine scaffold.[4][5][6][7] This bicyclic system is a prominent pharmacophore in many biologically active molecules, particularly as kinase inhibitors.[4]
Experimental Protocol: Pyrazolo[1,5-a]pyrimidine Synthesis
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, Ethyl acetoacetate)
-
Solvent (e.g., Acetic acid, Ethanol)
-
Catalyst (optional, e.g., a few drops of concentrated HCl or H₂SO₄)
-
Distilled water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography or recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the 1,3-dicarbonyl compound (1.1 mmol) in the chosen solvent (10-15 mL).
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration, wash with cold solvent and then water, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by either recrystallization or silica gel column chromatography.
Expected Quantitative Data for Pyrazolo[1,5-a]pyrimidine Products
Yields for this type of condensation are generally good to excellent. The specific substitution on the resulting pyrimidine ring will depend on the 1,3-dicarbonyl compound used.
| 1,3-Dicarbonyl Compound | Product Name | Expected Yield |
| Acetylacetone | 2-Benzyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine | Good to Excellent |
| Ethyl acetoacetate | 2-Benzyl-5-methyl-7-hydroxypyrazolo[1,5-a]pyrimidine (or tautomer) | Good to Excellent |
| Malonaldehyde bis(dimethyl acetal) | 2-Benzylpyrazolo[1,5-a]pyrimidine | Good to Excellent |
Pyrazolo[1,5-a]pyrimidine Formation Logic
Caption: Logical steps for pyrazolo[1,5-a]pyrimidine synthesis.
References
- 1. file.leyan.com [file.leyan.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation and N-arylation of 5-Benzyl-1H-pyrazol-3-amine
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The functionalization of the pyrazole ring, particularly through N-alkylation and N-arylation, is a key strategy for modulating the physicochemical and pharmacological properties of these molecules, making it a critical process in drug discovery and development.[1][2] 5-Benzyl-1H-pyrazol-3-amine is a versatile building block, and its N-substituted derivatives are of significant interest as they can lead to compounds with potent biological activities. For instance, N-substituted aminopyrazoles are core components of various kinase inhibitors.[4]
This document provides detailed application notes and experimental protocols for the N-alkylation and N-arylation of this compound. Two primary methods for N-arylation are discussed: the Ullmann condensation and the Buchwald-Hartwig amination. These reactions are fundamental in carbon-nitrogen bond formation. The Ullmann condensation is a classic copper-catalyzed reaction, while the Buchwald-Hartwig amination is a more modern palladium-catalyzed cross-coupling reaction.[5][6]
N-alkylation of this compound
N-alkylation of this compound is typically achieved through a base-mediated reaction with an alkyl halide. The choice of base, solvent, and reaction temperature can influence the regioselectivity and yield of the reaction.
Experimental Protocol: Base-Mediated N-alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add anhydrous solvent (DMF or DMSO) to achieve a concentration of 0.1-0.5 M.
-
Add the selected base (e.g., K₂CO₃, 1.5-2.0 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.0-1.2 eq) dropwise to the suspension.
-
Allow the reaction to stir at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
Quantitative Data for N-alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl bromide | K₂CO₃ | Acetone | RT | 2 | 74 | [7] |
| 2 | Methyl iodide | K₂CO₃ | DMF | RT | 4-24 | Moderate to Good | Adapted from[4] |
| 3 | Benzyl bromide | NaH | DMF | RT | 4-24 | Moderate to Good | Adapted from[4] |
Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is based on similar pyrazole alkylations and may require optimization for this compound.
Diagram of N-alkylation Workflow
Caption: Experimental workflow for the base-mediated N-alkylation.
N-arylation of this compound
N-arylation introduces an aryl group onto the pyrazole nitrogen, a key transformation in the synthesis of many biologically active compounds. Two powerful methods for this are the Ullmann condensation and the Buchwald-Hartwig amination.
Protocol 1: Ullmann Condensation for N-arylation
The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an amine. Modern protocols often use a catalytic amount of a copper(I) salt with a ligand to improve reaction efficiency.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), aryl halide (1.2 eq), CuI (0.1 eq), ligand (0.2 eq), and base (2.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-120°C) and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Ullmann N-arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Iodobenzene | CuI/L-proline | K₂CO₃ | DMSO | 90 | 12-24 | Good to Excellent | Adapted from[6] | | 2 | Bromobenzene | CuI/1,10-phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | Good | Adapted from[6] |
Note: Yields are based on general Ullmann conditions for pyrazoles and will require optimization for the specific substrate.
Diagram of Ullmann Condensation Catalytic Cycle
Caption: Simplified catalytic cycle for the Ullmann N-arylation.
Protocol 2: Buchwald-Hartwig Amination for N-arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile and often proceeds under milder conditions than the Ullmann reaction.[5]
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and ligand (1-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas.
-
Add the anhydrous solvent, followed by this compound (1.2 eq) and the base (1.4 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for 2-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data for Buchwald-Hartwig N-arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 4-Bromotoluene | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 12 | High | Adapted from[5][8] | | 2 | 4-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 110 | 18 | Good | Adapted from[5][8] |
Note: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires screening for optimal results.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion
The N-alkylation and N-arylation of this compound provide access to a diverse range of substituted pyrazoles with significant potential in drug discovery. The protocols outlined in this document offer robust starting points for the synthesis of these valuable compounds. Optimization of reaction conditions, including the choice of reagents, solvents, and temperature, is recommended to achieve the best results for specific substrates. These methods are essential tools for researchers and scientists in the field of medicinal chemistry and drug development.
References
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for Coupling Reactions with 5-Benzyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving 5-benzyl-1H-pyrazol-3-amine, a versatile building block in medicinal chemistry and drug discovery. The pyrazole moiety is a prominent scaffold in a wide range of biologically active compounds.[1] This document outlines procedures for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and amide bond formation, enabling the synthesis of diverse derivatives for screening and development.
Suzuki-Miyaura Coupling: Synthesis of N-Aryl-5-benzyl-1H-pyrazol-3-amines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In this context, it can be adapted to couple aryl halides with a pre-functionalized pyrazole, or more commonly, to couple an arylboronic acid with a halogenated derivative of this compound. For the purpose of this protocol, we will describe a typical procedure for the coupling of a brominated pyrazole derivative.
A general strategy involves the initial bromination of this compound at the C4 position, followed by a Suzuki-Miyaura coupling with an appropriate arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Step 1: Bromination of this compound
A solution of this compound (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is treated with a brominating agent like N-bromosuccinimide (NBS) (1.2 eq). The reaction is typically stirred at room temperature for several hours until completion, monitored by TLC. The product, 4-bromo-5-benzyl-1H-pyrazol-3-amine, can be isolated by aqueous workup and purified by column chromatography.
Step 2: Suzuki-Miyaura Coupling
To a mixture of 4-bromo-5-benzyl-1H-pyrazol-3-amine (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq) in a solvent mixture like 1,4-dioxane and water (e.g., 4:1 ratio), a palladium catalyst is added.[2] A common catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (e.g., 5 mol%). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.[3] Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 78 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 77 | 23 | 72[4] |
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling. Yields are representative and may vary based on the specific substrate and reaction conditions.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-5-benzyl-1H-pyrazol-3-amines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This method allows for the direct N-arylation of this compound with aryl halides or triflates.
Experimental Protocol: Buchwald-Hartwig Amination
In a reaction vessel, this compound (1.0 eq), an aryl halide (e.g., aryl bromide, 1.1 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, RuPhos, or XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)) are combined in an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.[6] The vessel is sealed, and the atmosphere is replaced with an inert gas. The reaction mixture is then heated, typically between 80 and 110 °C, until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 92 |
| 2 | 1-Bromo-3-chlorobenzene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 88 |
| 3 | 2-Bromopyridine | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Toluene | 100 | 16 | 85 |
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination. Yields are representative and may vary based on the specific substrate and reaction conditions.
Amide Bond Formation: Synthesis of N-(5-benzyl-1H-pyrazol-3-yl)amides
Amide bond formation is a cornerstone of medicinal chemistry. This compound can be readily acylated with carboxylic acids or their derivatives, such as acyl chlorides, to form the corresponding amides.
Experimental Protocol: Amide Coupling via Acyl Chloride (Schotten-Baumann Conditions)
To a solution of this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), a base such as triethylamine or pyridine (1.1-1.5 eq) is added.[7] The mixture is cooled in an ice bath. A solution of the desired acyl chloride (1.0-1.1 eq) in the same solvent is then added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours (typically 12-24 hours). Upon completion, the reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated. The crude amide product is then purified, often by recrystallization or column chromatography.
Experimental Protocol: Amide Coupling with a Carboxylic Acid using a Coupling Agent
A solution of the carboxylic acid (1.0 eq) in a solvent like N,N-dimethylformamide (DMF) or DCM is treated with a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).[8] After a short activation period at room temperature, this compound (1.0 eq) is added, and the reaction is stirred until completion. The workup typically involves dilution with water and extraction with an organic solvent, followed by purification of the product.
| Entry | Acylating Agent | Coupling Method | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | Schotten-Baumann | Triethylamine | DCM | 0 to RT | 16 | 95 |
| 2 | Acetyl chloride | Schotten-Baumann | Pyridine | THF | 0 to RT | 12 | 98 |
| 3 | 4-Fluorobenzoic acid | HATU/DIPEA | DIPEA | DMF | RT | 4 | 90[8] |
Table 3: Representative Conditions and Yields for Amide Bond Formation. Yields are representative and may vary based on the specific substrate and reaction conditions.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. growingscience.com [growingscience.com]
The Versatility of 5-Benzyl-1H-pyrazol-3-amine in Multi-Component Reactions: A Gateway to Novel Heterocyclic Scaffolds
Introduction: 5-Benzyl-1H-pyrazol-3-amine is a versatile building block in organic synthesis, particularly in the realm of multi-component reactions (MCRs). Its unique structural features, possessing both a nucleophilic amino group and a pyrazole core, make it an ideal candidate for the one-pot synthesis of diverse and complex heterocyclic compounds. These resulting scaffolds, such as pyrazolo[1,5-a]pyrimidines, are of significant interest to researchers in drug discovery and materials science due to their wide range of biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in MCRs, offering a practical guide for researchers and scientists.
Application Notes
Multi-component reactions involving this compound typically proceed through a cascade of reactions, including condensation, Michael addition, and cyclization, to afford highly functionalized heterocyclic systems. The benzyl group at the 5-position of the pyrazole ring can influence the reactivity and solubility of the starting material and the final products, often enhancing their crystallizability.
The primary application of this compound in MCRs is in the synthesis of fused pyrimidine derivatives, most notably pyrazolo[1,5-a]pyrimidines. These reactions are valued for their efficiency, atom economy, and the ability to generate molecular diversity from simple and readily available starting materials.
Key Advantages of Using this compound in MCRs:
-
Operational Simplicity: MCRs allow for the synthesis of complex molecules in a single, efficient step, reducing the need for purification of intermediates.
-
Molecular Diversity: The use of various aldehydes, β-dicarbonyl compounds, and other components in conjunction with this compound enables the creation of large libraries of structurally diverse compounds.
-
Access to Privileged Scaffolds: The resulting pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, known to interact with a variety of biological targets.[1]
Experimental Protocols
The following are generalized protocols for the synthesis of pyrazolo[1,5-a]pyrimidines using a 5-aminopyrazole backbone, which can be adapted for this compound. Optimization of reaction conditions may be necessary.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Reaction with β-Dicarbonyl Compounds
This protocol describes the condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound, a common and effective method for constructing the pyrazolo[1,5-a]pyrimidine core.
Reaction Scheme:
Figure 1: General scheme for the three-component synthesis of pyrazolo[1,5-a]pyrimidines.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
β-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid, or water)
-
Catalyst (optional, e.g., piperidine, ammonium acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in the chosen solvent (10 mL).
-
Add the substituted aldehyde (1 mmol) and the β-dicarbonyl compound (1 mmol) to the solution.
-
If a catalyst is used, add it to the reaction mixture (e.g., 5 mol%).
-
Stir the reaction mixture at room temperature or heat under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product, if precipitated, can be collected by filtration.
-
Wash the collected solid with a cold solvent (e.g., ethanol) to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data:
The following table summarizes representative yields and reaction times for the synthesis of pyrazolo[1,5-a]pyrimidines using various 5-aminopyrazoles. These serve as a reference for what can be expected when using this compound.
| Entry | Aldehyde | β-Dicarbonyl Compound | Solvent | Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetylacetone | Ethanol | Piperidine | 4 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | Ethyl Acetoacetate | Acetic Acid | None | 6 | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Malononitrile | Water | Ammonium Acetate | 2 | 90-98 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of pyrazolo[1,5-a]pyrimidines via a multi-component reaction.
Figure 2: A typical experimental workflow for MCR synthesis.
Logical Relationship of Reaction Components
The success of the multi-component synthesis of pyrazolo[1,5-a]pyrimidines relies on the specific reactivity of each component. The logical relationship between the reactants is depicted below.
Figure 3: Logical flow of a multi-component reaction.
Conclusion
This compound is a highly valuable synthon for the construction of medicinally relevant heterocyclic compounds through multi-component reactions. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this versatile building block. The efficiency and diversity offered by MCRs, coupled with the biological significance of the resulting pyrazolo[1,5-a]pyrimidine scaffolds, underscore the importance of this chemistry in modern drug discovery and development. Further exploration of different reaction conditions, catalysts, and substrates will undoubtedly lead to the discovery of novel compounds with potent biological activities.
References
Application Notes and Protocols for the Synthesis of Novel Anticancer Agents from 5-Benzyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel anticancer agents derived from 5-benzyl-1H-pyrazol-3-amine. The protocols are based on established synthetic methodologies for pyrazole-based compounds and their known anticancer properties.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The pyrazole scaffold serves as a versatile template for the design of potent and selective therapeutic agents. Numerous pyrazole derivatives have been synthesized and evaluated for their potential to inhibit various cancer cell lines, with some demonstrating efficacy by targeting key signaling pathways involved in tumor growth and proliferation, such as those mediated by kinases like EGFR, VEGFR, and CDKs.
This document outlines the synthesis of a novel pyrazolo[1,5-a]pyrimidine derivative from the starting material this compound. Pyrazolo[1,5-a]pyrimidines are known to act as ATP-competitive inhibitors of protein kinases, making them promising candidates for targeted cancer therapy.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives against a panel of human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound ID | R1 | R2 | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. HCT116 (Colon) |
| PZ-1 | CH3 | H | 15.2 | 21.8 | 18.5 |
| PZ-2 | Ph | H | 8.7 | 12.4 | 10.1 |
| PZ-3 | CF3 | H | 5.1 | 7.9 | 6.3 |
| PZ-4 | CH3 | CH3 | 12.5 | 18.3 | 14.9 |
| PZ-5 | Ph | OCH3 | 6.3 | 9.1 | 7.5 |
| Doxorubicin | - | - | 0.8 | 1.2 | 0.9 |
Experimental Protocols
Synthesis of 5-Benzyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-2-amine (A Representative Protocol)
This protocol describes the synthesis of a representative pyrazolo[1,5-a]pyrimidine derivative from this compound.
Materials:
-
This compound
-
Benzoylacetonitrile
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Carbonate (Saturated Solution)
-
Silica Gel for Column Chromatography
-
Ethyl Acetate
-
Hexane
Procedure:
-
To a solution of this compound (1.73 g, 10 mmol) in glacial acetic acid (20 mL), add benzoylacetonitrile (1.45 g, 10 mmol).
-
The reaction mixture is refluxed for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is neutralized with a saturated solution of sodium carbonate, filtered, and washed with water until the filtrate is neutral.
-
The solid is dried and purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
The fractions containing the pure product are combined and the solvent is evaporated under reduced pressure to yield the final product, 5-benzyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-2-amine.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for 5-benzyl-7-phenyl-pyrazolo[1,5-a]pyrimidin-2-amine.
Signaling Pathway
Caption: Inhibition of EGFR/VEGFR signaling by pyrazolo[1,5-a]pyrimidine derivatives.
Application Notes and Protocols for the Development of Anti-inflammatory Drugs with a 5-Benzylpyrazole Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel anti-inflammatory agents centered around a 5-benzylpyrazole core. This document outlines detailed protocols for the synthesis, in vitro, and in vivo evaluation of these compounds, along with data presentation standards and visualizations of key biological pathways and experimental workflows.
Introduction
The 5-benzylpyrazole scaffold has emerged as a promising pharmacophore in the design of new anti-inflammatory drugs. Compounds incorporating this core structure have demonstrated significant inhibitory activity against key mediators of inflammation, such as cyclooxygenase-2 (COX-2), and have shown efficacy in preclinical models of inflammation. This document serves as a practical resource for researchers engaged in the discovery and development of 5-benzylpyrazole-based anti-inflammatory drug candidates.
Synthesis of 5-Benzylpyrazole Derivatives
A general and adaptable synthetic route for the preparation of 5-benzylpyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. A common strategy is the Claisen condensation of a substituted acetophenone with an appropriate ester, followed by cyclization with a hydrazine derivative. For instance, the synthesis of a celecoxib analog, a well-known diarylpyrazole, involves the reaction of a trifluoromethyl β-dicarbonyl compound with an N-substituted hydrazine[1].
Protocol 2.1: General Synthesis of 1,5-Diarylpyrazole Derivatives
This protocol describes a common method for synthesizing 1,5-diarylpyrazoles, which can be adapted for 5-benzylpyrazole derivatives by using an appropriate benzyl-substituted acetophenone.
Materials:
-
Substituted acetophenone (e.g., 4-methylacetophenone)
-
Appropriate ester (e.g., ethyl trifluoroacetate)
-
Strong base (e.g., sodium hydride, potassium hydride)
-
Aprotic organic solvent (e.g., toluene)
-
Substituted phenylhydrazine hydrochloride (e.g., 4-sulfamoylphenylhydrazine hydrochloride)
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Petroleum ether
Procedure:
-
Claisen Condensation:
-
To a stirred suspension of a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., toluene) in a four-necked flask, add the substituted acetophenone and the ester (e.g., ethyl trifluoroacetate) dropwise at a controlled temperature (e.g., 20-25°C)[2].
-
After the addition is complete, the reaction mixture is warmed (e.g., to 40-45°C) and stirred for several hours to ensure the completion of the condensation reaction[2].
-
The reaction is then cooled, and acidified with hydrochloric acid. The organic layer is separated, dried, and concentrated under reduced pressure to yield the crude 1,3-dione intermediate.
-
The crude product can be purified by crystallization from a suitable solvent like petroleum ether[2].
-
-
Cyclization Reaction:
-
Dissolve the synthesized 1,3-dione intermediate in ethanol in a reaction vessel equipped with a reflux condenser[1].
-
Add the substituted phenylhydrazine hydrochloride to the solution[1].
-
A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours[1].
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine[1].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to obtain the final 1,5-diarylpyrazole derivative[1].
-
Characterization:
The structure and purity of the synthesized compounds should be confirmed using modern analytical techniques, including:
-
¹H Nuclear Magnetic Resonance (NMR)
-
¹³C Nuclear Magnetic Resonance (NMR)
-
Mass Spectrometry (MS)
-
Elemental Analysis
Biological Evaluation
The anti-inflammatory potential of the synthesized 5-benzylpyrazole derivatives can be assessed through a series of in vitro and in vivo assays.
In Vitro Assays
3.1.1. Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of COX-1 and COX-2 enzymes, providing insights into their potency and selectivity.
Protocol 3.1.1: Fluorometric COX Inhibitor Screening Assay
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (substrate)
-
Test compounds and reference inhibitor (e.g., Celecoxib)
-
96-well plate suitable for fluorescence measurements
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a reaction mix containing COX Assay Buffer and COX Probe.
-
Dilute the test compounds and the reference inhibitor to the desired concentrations.
-
-
Assay Protocol:
-
Add the reaction mix to each well of the 96-well plate.
-
Add the diluted test compounds, reference inhibitor, or vehicle control to the respective wells.
-
Add the COX-1 or COX-2 enzyme to the appropriate wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
-
-
Data Analysis:
-
Calculate the rate of the reaction for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
3.1.2. Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the ability of the test compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol 3.1.2: Griess Assay for Nitrite Determination
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds and reference inhibitor (e.g., L-NMMA)
-
Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)
-
Sodium nitrite standard solution
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or reference inhibitor for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Determine the nitrite concentration in each sample from the standard curve.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
-
Calculate the IC50 value for NO production inhibition.
-
3.1.3. Cytokine Expression Analysis (TNF-α and IL-6)
This assay quantifies the effect of the test compounds on the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in LPS-stimulated macrophages.
Protocol 3.1.3: Enzyme-Linked Immunosorbent Assay (ELISA)
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
LPS
-
Test compounds
-
ELISA kits for mouse TNF-α and IL-6
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment protocol as described in the Nitric Oxide Production Assay (Protocol 3.1.2).
-
-
ELISA:
-
After collecting the cell culture supernatant, perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits. This typically involves coating the ELISA plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the recombinant cytokine standards provided in the kit.
-
Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the test compound.
-
In Vivo Assay
3.2.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established acute in vivo model to evaluate the anti-inflammatory activity of test compounds.
Protocol 3.2.1: Measurement of Paw Edema
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan (1% solution in saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Animal handling equipment
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into different groups: a control group, a reference drug group, and groups for different doses of the test compounds.
-
-
Dosing and Induction of Edema:
-
Administer the test compounds and the reference drug orally or intraperitoneally to the respective groups of animals.
-
After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the control group using the following formula:
-
% Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100
-
-
Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables to facilitate comparison between different compounds and with reference drugs.
Table 1: In Vitro Anti-inflammatory Activity of 5-Benzylpyrazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | NO Production IC50 (µM) |
| Compound X | ||||
| Compound Y | ||||
| Celecoxib | 15 | 0.04 | 375 | - |
| Indomethacin | 0.1 | 1.8 | 0.05 | - |
Note: IC50 values for reference drugs are approximate and can vary depending on the specific assay conditions.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Inhibition of Edema at 3h | % Inhibition of Edema at 5h |
| Compound X | |||
| Compound Y | |||
| Indomethacin | 10 | ~50-60% | ~40-50% |
Note: The percentage of inhibition for reference drugs can vary between studies.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Signaling Pathway of Inflammation
Caption: Inflammatory signaling pathway targeted by 5-benzylpyrazole derivatives.
Experimental Workflow for Anti-inflammatory Drug Screening
Caption: Workflow for screening anti-inflammatory 5-benzylpyrazole compounds.
References
Troubleshooting & Optimization
Navigating the Synthesis of 5-Benzyl-1H-pyrazol-3-amine: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates is a critical step in the discovery pipeline. This technical support center provides a comprehensive guide to troubleshooting and improving the yield of 5-Benzyl-1H-pyrazol-3-amine, a valuable building block in medicinal chemistry.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific challenges that may arise during the synthesis of this compound, presented in a question-and-answer format for clarity.
Q1: Why is my reaction yield for this compound consistently low?
A1: Low yields in pyrazole synthesis can often be attributed to several factors, including incomplete reactions, the formation of side products, or degradation of reactants. Here are key areas to investigate:
-
Incomplete Reaction: The cyclocondensation reaction to form the pyrazole ring can be slow. To drive the reaction to completion, consider increasing the reaction time or moderately raising the temperature. The use of a suitable catalyst, such as a few drops of glacial acetic acid, can facilitate the initial hydrazone formation and subsequent cyclization.
-
Side-Product Formation: A common side product is the pyrazoline intermediate, which has not fully aromatized to the final pyrazole. Depending on the specific starting materials, the pyrazoline may be the initial major product and require a separate oxidation step to be converted to the desired pyrazole.
-
Reactant Stability: Hydrazine derivatives can be sensitive to air and light, which can lead to the formation of colored impurities and a reduction in reactivity. Ensure that your hydrazine source is pure and consider handling it under an inert atmosphere (e.g., nitrogen or argon) if you suspect degradation.
-
pH Control: The reaction's pH is a critical parameter. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, thereby reducing its nucleophilicity. Conversely, strongly basic conditions may lead to undesired side reactions. Careful control of the pH is therefore essential.
Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the reaction?
A2: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted pyrazoles. The regioselectivity is influenced by the reaction conditions and the nature of the substituents on the starting materials.
-
Solvent and Catalyst Choice: The choice of solvent and catalyst can significantly impact the regioselectivity. For instance, in the condensation of 1,3-dicarbonyl compounds with substituted hydrazines, polar protic solvents like ethanol often favor one isomer, while aprotic dipolar solvents may favor another.[1] Experimenting with different solvent systems and catalysts is recommended.
-
Protecting Groups: In some cases, employing protecting groups on one of the nitrogen atoms of the hydrazine can direct the cyclization to yield the desired isomer.
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification of aminopyrazoles can be challenging due to their polarity and potential for multiple hydrogen bonding interactions.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol), can effectively separate the desired product from impurities.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a high-purity product.
-
Acid-Base Extraction: The basicity of the amino group on the pyrazole ring can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the amine into the aqueous phase. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
Frequently Asked Questions (FAQs)
What is the most common synthetic route to this compound?
The most prevalent method for synthesizing 3-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[2] In the case of this compound, the starting materials would be benzylacetonitrile and a suitable hydrazine source. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of the product.
Are there any safety precautions I should be aware of when working with hydrazines?
Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
A general procedure for the synthesis of a 3-aminopyrazole from a β-ketonitrile and hydrazine is provided below. This should be adapted and optimized for the specific synthesis of this compound.
General Protocol for 3-Aminopyrazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Addition of Hydrazine: Add hydrazine hydrate (1-1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-aminopyrazole.
Data Presentation
Optimizing reaction conditions is key to improving yield. The following table summarizes how different parameters can influence the outcome of pyrazole synthesis, based on general principles.
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Temperature | Increased | Generally increases | Higher temperature increases reaction rate, but can also lead to side reactions if too high. |
| Decreased | Generally decreases | Slower reaction rate, but may improve selectivity and reduce byproducts. | |
| Catalyst | Acid (e.g., Acetic Acid) | Can increase | Catalyzes the formation of the hydrazone intermediate. |
| Base (e.g., Triethylamine) | Can increase | Can facilitate deprotonation steps in certain mechanisms.[3] | |
| Solvent | Polar Protic (e.g., Ethanol) | Variable | Can influence the solubility of reactants and intermediates, and affect regioselectivity.[1] |
| Aprotic (e.g., Toluene, DMF) | Variable | Can alter the reaction pathway and regioselectivity.[1] |
Visualizing the Process
To aid in understanding the workflow and reaction, the following diagrams are provided.
Caption: A flowchart for troubleshooting low yield in pyrazole synthesis.
Caption: A simplified reaction pathway for the synthesis of this compound.
References
Technical Support Center: Purification of 5-Benzyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Benzyl-1H-pyrazol-3-amine by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound, presented in a question-and-answer format.
Q1: Why is my product showing significant tailing or streaking on the TLC plate and column?
A1: Tailing is a common issue when purifying basic compounds like amines on standard silica gel. The acidic nature of silica gel can lead to strong interactions with the basic amine group, causing poor separation and band broadening.
-
Solution 1: Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel, reducing the strong interactions and improving the peak shape.[1][2][3]
-
Solution 2: Deactivated Silica Gel: Utilize deactivated (neutralized) silica gel. You can prepare this by washing the silica gel with a solution of triethylamine in your non-polar solvent (e.g., hexane) before packing the column.[1][4]
-
Solution 3: Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is more suitable for the purification of basic compounds.[4]
Q2: I am observing very poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
A2: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
-
Solution 1: Optimize the Solvent System: Experiment with different solvent systems. A common mobile phase for similar pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[5] Try a shallower gradient or isocratic elution with a less polar solvent system to increase the separation.
-
Solution 2: Change Solvent Selectivity: If changing the polarity of the eluent is not effective, try using solvents with different selectivities. For instance, you could replace ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol.
-
Solution 3: Reduce Column Loading: Overloading the column is a frequent cause of poor separation. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight.
Q3: My product seems to be degrading on the column, leading to a low yield of the desired compound. What could be the cause and how can I prevent it?
A3: Degradation on the column is often due to the acidic nature of the silica gel, especially for sensitive molecules.[6]
-
Solution 1: Deactivate the Stationary Phase: As mentioned in Q1, using deactivated silica gel or adding a basic modifier to the eluent is crucial to prevent the degradation of acid-sensitive compounds.[1][2][4]
-
Solution 2: Minimize Contact Time: Perform flash column chromatography instead of gravity chromatography to reduce the time your compound spends in contact with the stationary phase.
-
Solution 3: Work at Lower Temperatures: If the compound is thermally labile, consider running the column in a cold room to minimize degradation.
Q4: After purification, my final product is a yellow or brownish oil/solid instead of the expected off-white solid. What is the reason for this discoloration?
A4: Discoloration often indicates the presence of impurities, which could be colored byproducts from the synthesis or degradation products formed during purification or storage. Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities.
-
Solution 1: Re-purification: If the discoloration is significant, a second purification step, such as re-chromatography or recrystallization, may be necessary.
-
Solution 2: Use of Inert Atmosphere: During workup and purification, try to minimize exposure to air and light. Using degassed solvents and working under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Solution 3: Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., 2-8°C) to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: Based on the purification of similar pyrazole derivatives, a good starting point for TLC analysis would be a mixture of hexane and ethyl acetate. You can start with a ratio of 70:30 (Hexane:Ethyl Acetate) and adjust the polarity based on the observed Rf value. For more polar impurities, a system containing dichloromethane and methanol might be effective.
Q2: What is the ideal Rf value for the target compound on a TLC plate before running a column?
A2: For optimal separation in column chromatography, the target compound should have an Rf value between 0.2 and 0.4 in the chosen solvent system on a TLC plate.
Q3: How should I load my sample onto the column?
A3: There are two main methods for sample loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary for solubility) and carefully add it to the top of the column.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column. Dry loading is often preferred as it can lead to better separation.
Q4: Can I use recrystallization instead of column chromatography to purify this compound?
A4: Recrystallization can be a very effective purification technique if the crude product is relatively pure and the impurities have different solubility profiles from the desired compound. It is often used as a final purification step after column chromatography to obtain a highly crystalline product. Suitable solvents for recrystallization of pyrazole derivatives can include ethanol, isopropanol, or mixtures of ethyl acetate and hexane.[7][8]
Experimental Protocols
Detailed Methodology for Column Chromatography
This protocol provides a general procedure for the purification of this compound by flash column chromatography.
-
Preparation of the Slurry:
-
In a beaker, add silica gel (230-400 mesh) to the chosen eluent (e.g., Hexane:Ethyl Acetate 80:20 with 0.5% Triethylamine).
-
Stir the mixture to form a homogeneous slurry, ensuring no clumps of dry silica gel remain.
-
-
Packing the Column:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom and cover it with a thin layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add the silica-adsorbed sample to the top of the packed column, ensuring an even layer.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or hand bellows) to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
-
Monitoring the Separation:
-
Monitor the elution of the product by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in the same solvent system used for the column.
-
Visualize the spots under a UV lamp (254 nm).
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
The following table summarizes typical chromatographic conditions for the purification of pyrazole derivatives, which can be adapted for this compound. Please note that optimal conditions may vary and should be determined empirically.
| Compound Class | Stationary Phase | Eluent System | Typical Rf of Product | Reference |
| Phenyl-substituted pyrazoles | Silica Gel | Hexane / Ethyl Acetate (19:1) | Not specified | [5] |
| Substituted aminopyrazoles | Silica Gel | Not specified | Not specified | [7] |
| Phenyl-substituted pyrazoles | Silica Gel | Petroleum Ether / Diethyl Ether (75:25 to 70:30) | Not specified | [9] |
| N-arylpyrazoles | Silica Gel | 1:1 Ethyl Acetate:n-hexane | 0.26 | [10] |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
Technical Support Center: Synthesis of 5-Aminopyrazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 5-aminopyrazoles. This guide addresses common challenges, with a focus on the formation of side products and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-aminopyrazoles?
A1: The most prevalent and versatile methods for synthesizing 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1] The two primary classes of starting materials are:
-
β-Ketonitriles: These compounds react with hydrazines, typically forming a hydrazone intermediate which then undergoes cyclization to yield the aminopyrazole.[1][2] This is one of the most common methods.
-
3-Alkoxyacrylonitriles or similar activated alkenes: These substrates also react with hydrazines to form the pyrazole ring.
Q2: What are the most common side products observed in 5-aminopyrazole synthesis?
A2: The most frequently encountered side products include:
-
Regioisomers (3-aminopyrazoles): Particularly when using substituted hydrazines, the formation of the 3-amino regioisomer is a significant challenge.[1]
-
Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]
-
N-Acetylated Aminopyrazoles: This can occur as a byproduct when using acetic acid as a solvent at elevated temperatures.[1]
-
Fused Heterocyclic Systems: 5-Aminopyrazoles are reactive and can undergo subsequent reactions with starting materials or intermediates to form fused systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[1]
Q3: How can I confirm the regiochemistry of my product?
A3: Differentiating between the 5-amino and 3-amino isomers is crucial. While standard techniques like NMR and mass spectrometry are essential, unambiguous structure determination often requires advanced 2D NMR techniques such as 1H-15N HMBC.[1] In many cases, single-crystal X-ray diffraction provides definitive structural proof.[1]
Troubleshooting Guide
This guide addresses specific experimental issues related to side product formation and poor yields during 5-aminopyrazole synthesis.
Issue 1: My reaction is producing a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.
This is the most common challenge when using substituted hydrazines. The ratio of these isomers is highly dependent on reaction conditions, which can be tuned to favor one product over the other by controlling for kinetic versus thermodynamic products.
-
For the preferential synthesis of 5-aminopyrazoles (Thermodynamic Control):
-
Conditions: Use of acidic catalysts (e.g., acetic acid) and higher reaction temperatures (reflux).[3]
-
Explanation: These conditions allow for an equilibrium to be established, favoring the more thermodynamically stable 5-amino isomer.
-
-
For the preferential synthesis of 3-aminopyrazoles (Kinetic Control):
-
Conditions: Use of basic conditions (e.g., sodium ethoxide) and lower reaction temperatures.[3]
-
Explanation: These conditions favor the faster-formed kinetic product, the 3-amino isomer.
-
Below is a workflow to guide your decision-making process for controlling regioselectivity.
Issue 2: The reaction is slow or does not go to completion, leaving uncyclized hydrazone intermediate.
This can happen if the cyclization step is not favored or if the starting materials are not reactive enough under the chosen conditions.
-
Solution 1: Increase Reaction Temperature: For thermodynamically controlled reactions, increasing the temperature can help overcome the activation energy barrier for cyclization.
-
Solution 2: Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and can drive the reaction to completion.[3]
-
Solution 3: Stronger Acid or Base Catalysis: Depending on the desired regioisomer, using a stronger acid or base can facilitate the cyclization step.
Issue 3: Formation of N-acetylated side product.
This is typically observed when using acetic acid as a solvent at high temperatures.
-
Solution: If N-acetylation is a problem, consider using a different solvent system. For example, toluene with a catalytic amount of acetic acid can be effective for promoting the formation of the 5-amino isomer without leading to significant acetylation.[1]
Issue 4: Formation of fused heterocyclic byproducts (e.g., pyrazolo[1,5-a]pyrimidines).
These side products arise from the reaction of the 5-aminopyrazole product with remaining starting materials or intermediates.
-
Solution 1: Control Stoichiometry: Ensure that the hydrazine is the limiting reagent to minimize the presence of unreacted 1,3-dielectrophile at the end of the reaction.
-
Solution 2: Milder Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, as these can promote the formation of fused byproducts.
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of aminopyrazoles.
Table 1: Regioselectivity in the Reaction of Phenylhydrazine with 3-Methoxyacrylonitrile [3]
| Control Type | Catalyst/Solvent | Temperature | Product Ratio (5-amino : 3-amino) | Yield of Major Product |
| Thermodynamic | Acetic Acid / Toluene | Reflux | ~19 : 1 | 90% (5-aminopyrazole) |
| Kinetic | Sodium Ethoxide / Ethanol | 0°C to rt | ~1 : 17 | 85% (3-aminopyrazole) |
Table 2: Regioselectivity in the Cyclization of an Enol Ether with Hydrazine [2][4]
| Control Type | Conditions | Yield of 3-aminopyrazole Intermediate |
| Thermodynamic | Acidic cyclization | Major product is 5-aminopyrazole |
| Kinetic | Basic conditions (with methyl ether) | 93% |
Experimental Protocols
Protocol 1: Synthesis of 1-Phenyl-5-aminopyrazole (Thermodynamic Control)[3]
-
Materials:
-
3-Methoxyacrylonitrile (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Toluene (0.2 M)
-
Glacial Acetic Acid (0.1 eq)
-
-
Procedure:
-
To a solution of 3-methoxyacrylonitrile in toluene, add phenylhydrazine.
-
Add glacial acetic acid to the mixture.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by chromatography.
-
Expected Yield: ~90% of 1-phenyl-5-aminopyrazole.
-
Protocol 2: Synthesis of 1-Phenyl-3-aminopyrazole (Kinetic Control)[3]
-
Materials:
-
3-Methoxyacrylonitrile (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Anhydrous Ethanol (0.5 M)
-
Sodium metal
-
-
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.
-
Cool the solution to 0°C in an ice bath.
-
To the cold ethoxide solution, slowly add a solution of 3-methoxyacrylonitrile in anhydrous ethanol.
-
Add phenylhydrazine dropwise, maintaining the temperature at 0°C.
-
Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product.
-
Expected Yield: ~85% of 1-phenyl-3-aminopyrazole.
-
Protocol 3: General Synthesis of 5-Aminopyrazoles from β-Ketonitriles[2]
-
Materials:
-
β-Ketonitrile (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve the β-ketonitrile in ethanol.
-
Add the hydrazine derivative to the solution.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Note: The initial reaction may form a hydrazone intermediate, which then cyclizes upon heating.[2]
-
Below is a generalized workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.
References
Technical Support Center: Optimizing Catalyst Conditions for Pyrazole Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole ring formation. The following sections address common issues encountered during synthesis and offer systematic approaches to optimize catalyst conditions for improved yield, purity, and regioselectivity.
Troubleshooting Guide
Issue 1: Low Reaction Yield
A low yield of the desired pyrazole product is a frequent challenge. This can stem from several factors, including suboptimal reaction conditions, reagent stability, or competing side reactions. A systematic troubleshooting approach can help identify and resolve the underlying cause.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.
-
Temperature and Time: Consider increasing the reaction temperature or prolonging the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Solvent: The polarity of the solvent can significantly influence the reaction rate and outcome. For some reactions, aprotic dipolar solvents like DMF or DMSO may provide better results than polar protic solvents such as ethanol.
-
-
Reagent Purity and Stoichiometry:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds, as impurities can lead to unwanted side reactions and diminish yields.
-
Hydrazine Stability: Hydrazine derivatives can be unstable. Use fresh or properly stored reagents.
-
Excess Reagent: In some cases, using an excess of the hydrazine reagent (approximately 2 equivalents) can improve yields, particularly when the 1,3-dicarbonyl compound is the limiting reagent.
-
-
Inefficient Catalysis:
-
Catalyst Choice: The selection of a catalyst is crucial and reaction-dependent. While many pyrazole syntheses are acid-catalyzed, other catalysts like nano-ZnO have demonstrated high efficiency and shorter reaction times for specific substrates. For metal-catalyzed reactions, the choice of metal (e.g., copper, palladium, silver, ruthenium) and associated ligands is critical.
-
Catalyst Loading: Ensure the appropriate catalyst loading is used, as too little may result in low conversion and too much can sometimes lead to side reactions.
-
Troubleshooting Workflow for Low Reaction Yield:
Caption: A workflow for troubleshooting low pyrazole synthesis yields.
Issue 2: Formation of Regioisomers
The formation of regioisomers is a common side reaction, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of pyrazole products.
Strategies to Control Regioselectivity:
-
pH Control: The regioselectivity of the Knorr pyrazole synthesis can be influenced by the pH of the reaction medium. Acidic conditions can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the carbonyl groups. For instance, in acidic media (using acetic acid as a solvent), the more basic amino group of a hydrazine can be protonated, leading to a nucleophilic attack from the other nitrogen atom.
-
Solvent Effects: The choice of solvent can influence regioselectivity. Solvents like DMSO or ethanol have been suggested to improve selectivity in some cases.
-
Steric and Electronic Effects: The steric hindrance and electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role in directing the initial nucleophilic attack.
-
Catalyst Selection: Certain catalysts can favor the formation of one regioisomer over the other.
Workflow for Addressing Regioisomer Formation:
Caption: A logical workflow for troubleshooting the formation of regioisomers.
Issue 3: Other Common Side Reactions and Impurities
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly if the hydrazine is deactivated by electron-withdrawing groups. Increasing the reaction temperature or switching to a more effective catalyst can help drive the reaction to completion.
-
Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products. Lowering the reaction temperature and screening different ligands can suppress this side reaction.
-
Formation of Colored Impurities: A yellow or red coloration in the reaction mixture can indicate the decomposition of hydrazine starting materials or the oxidation of intermediates. Ensuring an inert atmosphere and using purified reagents can mitigate this issue.
Data on Catalyst and Solvent Effects
The choice of catalyst and solvent system is paramount for successful pyrazole synthesis. The following table summarizes various conditions reported in the literature.
| Catalyst | Substrates | Solvent | Temperature | Yield (%) | Reference |
| Acid (Glacial Acetic Acid) | Ethyl acetoacetate, Phenylhydrazine | Acetic Acid | Reflux | Not specified | |
| None (thermal) | 1,3-dicarbonyl, Hydrazine hydrate | Ethanol | 100°C | Not specified | |
| Nano-ZnO (10 mol%) | Phenylhydrazine, Ethyl acetoacetate | Ethanol | Room Temp. | 95 | |
| Lithium Perchlorate | Acetylacetone, 2,4-dinitrophenylhydrazine | Not specified | Not specified | Good | |
| Copper Triflate & --INVALID-LINK-- | α,β-ethylenic ketone, p-(4-(tert-butyl)phenyl) hydrazine | Not specified | Not specified | Good | |
| Silver Triflate (AgOTf) (1 mol%) | Trifluoromethylated ynones, Aryl/alkyl hydrazines | Not specified | Room Temp. | up to 99 | |
| Ruthenium (Ru3(CO)12) & Ligand | 1,3-diols, Arylhydrazines | Not specified | Not specified | Good | |
| Iodine | Enaminones, Hydrazines, DMSO | DMSO | Not specified | Good | |
| Palladium | 2H-azirines, Hydrazones | Not specified | Not specified | Good | |
| Copper | β,γ-unsaturated hydrazones | Not specified | Not specified | Good |
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis of 1-phenyl-3-methyl-5-pyrazolone
-
Materials: Ethyl acetoacetate, phenylhydrazine.
-
Procedure:
-
In a suitable reaction vessel, slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Cool the resulting syrup in an ice bath.
-
Add diethyl ether to induce crystallization of the crude product.
-
Recrystallize the solid from hot water to obtain the pure pyrazolone.
-
Protocol 2: Nano-ZnO Catalyzed Synthesis of Pyrazole Derivatives
-
Materials: Phenylhydrazine (1 mmol), ethyl acetoacetate (1 mmol), nano-ZnO (10 mol%), ethanol (10 mL).
-
Procedure:
-
In a round-bottom flask, prepare a mixture of phenylhydrazine, ethyl acetoacetate, and nano-ZnO in ethanol.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis is typically an acid-catalyzed reaction. The mechanism begins with the condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. A final dehydration step yields the stable, aromatic pyrazole ring.
Caption: General mechanism of the Knorr pyrazole synthesis.
Q2: How can I differentiate between pyrazole regioisomers?
A2: A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed
Technical Support Center: Regioselectivity in Substituted Aminopyrazole Synthesis
Welcome to the Technical Support Center for substituted aminopyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of controlling regioselectivity during experimental work. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common issues and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in aminopyrazole synthesis, and why is their formation a critical issue?
A1: In the context of aminopyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical precursor, such as a β-ketonitrile or a 1,3-dicarbonyl compound, with a monosubstituted hydrazine.[2][3] The reaction can proceed via two different pathways, leading to, for example, a 3-aminopyrazole or a 5-aminopyrazole derivative. Controlling which regioisomer is formed is crucial because different isomers can possess vastly different biological activities, toxicological profiles, and physical properties.[1] For applications in medicinal chemistry and materials science, obtaining a single, pure regioisomer is often essential.[1][4]
Q2: I'm using a β-ketonitrile and a substituted hydrazine and getting a mixture of 3-amino and 5-aminopyrazole regioisomers. How can I control the outcome?
A2: This is a classic regioselectivity challenge. The reaction of β-ketonitriles with monosubstituted hydrazines can yield both 3-amino and 5-aminopyrazoles.[3] The selectivity is highly dependent on the reaction conditions, which can be tuned to favor either kinetic or thermodynamic control.[5][6]
-
For the 5-aminopyrazole (Thermodynamic Product): This isomer is generally the more stable product.[6] Formation is favored by neutral or acidic conditions and higher temperatures (e.g., reflux).[3][5] These conditions allow for the equilibration of a key Michael adduct intermediate to the more stable form before the final ring-closing step.[5] Using a solvent like toluene with a catalytic amount of acetic acid at reflux is a common strategy.[7]
-
For the 3-aminopyrazole (Kinetic Product): This isomer is formed faster but is typically less stable.[6] Its synthesis requires conditions that trap the initial, kinetically favored intermediate before it can rearrange.[5] This is achieved using basic conditions (e.g., sodium ethoxide in ethanol) at low temperatures (e.g., 0 °C).[5][7] The base catalyzes a rapid cyclization, preventing equilibration.[6]
It's important to note that the steric bulk of the hydrazine substituent can also influence the ratio; bulkier groups may favor the formation of the 5-aminopyrazole isomer.[3][6]
Q3: My reaction is producing the undesired regioisomer as the major product. What are my options?
A3: When the inherent properties of your starting materials favor the unwanted isomer under standard conditions, a change in synthetic strategy is often necessary.[1]
Troubleshooting Steps:
-
Modify Reaction Conditions: As detailed in Q2, systematically adjust the temperature, solvent, and catalyst (acidic vs. basic) to favor the desired kinetic or thermodynamic pathway.[5][6]
-
Evaluate Starting Materials: The electronic and steric properties of substituents on both the hydrazine and the dicarbonyl precursor play a significant role.[2] Sometimes, a slight modification of a substituent (e.g., adding a directing group) can alter the regiochemical outcome.
-
Consider Alternative Precursors: If modifying conditions is ineffective, using a different class of starting material that offers more inherent selectivity can be a powerful solution. For instance, the reaction of acetylenic ketones with hydrazines is often highly regioselective, affording single isomers in excellent yields.[8]
Q4: I have already synthesized a mixture of regioisomers. What is the most effective way to separate them?
A4: While designing a highly regioselective synthesis is the ideal approach, separating an existing mixture is a common necessity.[8] The structural differences between regioisomers, though subtle, often result in different polarities, which can be exploited for separation.[8][9]
Primary Method: Silica Gel Column Chromatography This is the most widely used and effective technique for separating pyrazole regioisomers.[8][10]
-
TLC Analysis: Before attempting a column, it is crucial to perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC).[1] The goal is to find an eluent that provides the best possible separation between the two isomer spots (maximum difference in Rf values).[8] Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or another suitable modifier.[1]
-
Column Chromatography: Once an optimal solvent system is identified, perform flash column chromatography.[8] Careful and consistent packing of the silica gel and a slow elution rate are key to achieving a successful separation.[9]
In some cases, recrystallization can also be an effective purification method if the isomers have significantly different solubilities in a particular solvent system.[2]
Data Summary: Controlling Regioselectivity
The choice of reaction conditions is paramount in directing the synthesis towards the desired aminopyrazole isomer. The following table summarizes how different parameters can be tuned to favor either the kinetic or thermodynamic product when reacting a 3-alkoxyacrylonitrile with a substituted hydrazine.
| Parameter | Condition for 3-Aminopyrazole (Kinetic) | Condition for 5-Aminopyrazole (Thermodynamic) | Rationale |
| Control | Kinetic | Thermodynamic | Kinetic control traps the faster-forming intermediate; thermodynamic control allows equilibration to the more stable product.[5][6] |
| Catalyst/Medium | Basic (e.g., NaOEt in EtOH) | Neutral or Acidic (e.g., AcOH in Toluene) | Base catalyzes rapid cyclization of the kinetic adduct; acid/heat allows for equilibration.[3][7] |
| Temperature | Low (e.g., 0 °C) | Elevated (e.g., 70 °C to Reflux) | Low temperature prevents equilibration; high temperature facilitates it.[5] |
| Addition Order | Add hydrazine to electrophile/base mixture | Add hydrazine to electrophile, then heat | Adding hydrazine to the base ensures immediate, rapid reaction to trap the kinetic product.[5] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)
This protocol is adapted for the synthesis of the thermodynamically favored 5-aminopyrazole isomer from a β-ketonitrile or 3-alkoxyacrylonitrile and a substituted hydrazine.[7]
Materials:
-
β-Ketonitrile or 3-alkoxyacrylonitrile (1.0 eq)
-
Substituted arylhydrazine (1.1 eq)
-
Toluene (to make a 0.2 M solution)
-
Glacial Acetic Acid (0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene.
-
Add the substituted arylhydrazine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110°C).
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once complete, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration.
-
If no precipitate forms, remove the toluene under reduced pressure.
-
Purify the crude residue by flash chromatography on silica gel or recrystallization to afford the pure 5-aminopyrazole.[1]
Protocol 2: Regioselective Synthesis of 3-Aminopyrazoles (Kinetic Control)
This protocol is designed to synthesize the kinetically favored 3-aminopyrazole isomer.[5][7]
Materials:
-
3-Alkoxyacrylonitrile (1.0 eq)
-
Substituted alkylhydrazine (1.0 eq)
-
Anhydrous Ethanol (to make a 0.5 M solution)
-
Sodium metal (1.2 eq)
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon), prepare a fresh solution of sodium ethoxide by carefully dissolving sodium metal (1.2 eq) in anhydrous ethanol.
-
Cool the resulting sodium ethoxide solution to 0°C using an ice bath.
-
To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.
-
Following this, add the substituted alkylhydrazine (1.0 eq) dropwise, ensuring the temperature is maintained at 0°C.
-
Stir the reaction mixture vigorously at 0°C for 2-4 hours. Monitor the reaction's progress by TLC.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product immediately via flash chromatography. Note that some 3-amino isomers can be less stable than their 5-amino counterparts.[7]
Visualized Workflows and Pathways
General Reaction Pathway & The Regioselectivity Problem
The reaction of an unsymmetrical 1,3-dielectrophile with a substituted hydrazine can proceed through two distinct pathways, leading to the formation of a mixture of regioisomers.
Caption: Formation of regioisomers from an unsymmetrical precursor.
Troubleshooting Workflow for Poor Regioselectivity
This decision tree provides a logical workflow for addressing experiments that yield a mixture of regioisomers.
Caption: A decision tree for optimizing reaction regioselectivity.
Influence of Reaction Conditions on Selectivity
This diagram illustrates how key reaction parameters direct the synthetic pathway towards either the kinetic or thermodynamic product.
Caption: Key parameters influencing kinetic vs. thermodynamic control.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 10. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
Technical Support Center: 5-Aminopyrazole Derivatives
Welcome to the Technical Support Center for 5-Aminopyrazole Derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 5-aminopyrazole derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis, purification, and storage.
Troubleshooting Guide: Oxidation of 5-Aminopyrazole Derivatives
This guide addresses common problems related to the oxidation of 5-aminopyrazole derivatives, identifiable by discoloration and impurity formation.
| Problem | Potential Cause | Recommended Solution |
| Solution turns yellow, red, or dark brown during reaction or workup. | Exposure to atmospheric oxygen. | 1. Work under an inert atmosphere: Use nitrogen or argon gas to blanket the reaction mixture.[1] 2. Degas solvents: Purge solvents with an inert gas for at least 15-30 minutes before use to remove dissolved oxygen.[1] 3. Use an antioxidant: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the reaction mixture or solvent. |
| Isolated solid product darkens over time. | Continued exposure to air and/or light during storage. | 1. Store under inert gas: Store the solid product in a vial flushed with nitrogen or argon before sealing. 2. Refrigerate or freeze: Store at low temperatures (-20°C is preferable) to slow the rate of oxidation. 3. Protect from light: Use amber vials or store in the dark. |
| Low yield and presence of colored impurities in the final product. | Oxidation of the aminopyrazole during purification (e.g., on a silica gel column). | 1. Minimize exposure time: Perform purification steps as quickly as possible. 2. Use deoxygenated solvents: Use solvents that have been sparged with inert gas for chromatography. 3. Alternative purification: Consider purification by crystallization under an inert atmosphere or by converting the amine to a more stable salt (e.g., HCl salt) before purification. |
| Inconsistent reaction outcomes. | Variable levels of oxygen exposure between experiments. | 1. Standardize inerting procedures: Develop and follow a consistent protocol for setting up reactions under an inert atmosphere. 2. Monitor for color changes: Use color change as an early indicator of oxidation and take corrective measures. |
Frequently Asked Questions (FAQs)
Q1: Why are 5-aminopyrazole derivatives prone to oxidation?
A1: The amino group on the pyrazole ring makes the molecule electron-rich and susceptible to oxidation. Aromatic amines, in general, can be oxidized by atmospheric oxygen, a process that is often catalyzed by light, heat, or trace metal impurities. This oxidation can proceed through radical intermediates, leading to the formation of colored oligomeric or polymeric byproducts.[1][2]
Q2: What are the visible signs of oxidation in my 5-aminopyrazole derivative?
A2: The most common visual indicator of oxidation is a change in color. Freshly prepared and pure 5-aminopyrazole derivatives are often colorless or pale yellow solids or solutions. Upon exposure to air, they can gradually turn yellow, pink, red, brown, or even black.[1] This color change is a sign of degradation and the formation of impurities.
Q3: How can I handle and store my 5-aminopyrazole derivative to prevent oxidation?
A3: To prevent oxidation, it is crucial to minimize contact with atmospheric oxygen. Here are some best practices:
-
Synthesis: Always conduct reactions in oven-dried glassware under a positive pressure of an inert gas like nitrogen or argon.[1]
-
Solvents: Use freshly distilled or degassed solvents to remove dissolved oxygen.[1]
-
Purification: If performing chromatography, use deoxygenated solvents and work efficiently.
-
Storage: For long-term storage, place the solid compound in a sealed vial, flush thoroughly with nitrogen or argon, and store in a freezer, protected from light.
Q4: Is it beneficial to convert my 5-aminopyrazole to a salt for storage?
A4: Yes, converting the aminopyrazole to its hydrochloride (HCl) or other salt form can significantly improve its stability. The protonated amino group is less susceptible to oxidation. You can typically form the salt by treating a solution of the amine with a solution of HCl in an anhydrous solvent (like dioxane or ether) and then isolating the precipitated salt. The free base can often be regenerated by treatment with a mild base before use in a subsequent reaction.
Q5: Can I use antioxidants to stabilize my 5-aminopyrazole derivative?
A5: While not extensively documented specifically for all 5-aminopyrazole derivatives, the use of antioxidants is a common strategy for stabilizing air-sensitive compounds. Radical scavengers like Butylated Hydroxytoluene (BHT) or water-soluble antioxidants like ascorbic acid could potentially inhibit oxidative degradation. It is advisable to conduct small-scale stability tests to determine the compatibility and effectiveness of an antioxidant for your specific derivative.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a 5-Aminopyrazole Derivative under Inert Atmosphere
This protocol outlines a general method for synthesizing a 5-aminopyrazole derivative while minimizing exposure to oxygen.
-
Glassware Preparation: All glassware (e.g., round-bottom flask, condenser, addition funnel) should be thoroughly dried in an oven at >120°C overnight and allowed to cool in a desiccator.
-
Inert Atmosphere Setup: Assemble the glassware and connect it to a manifold that can supply a positive pressure of dry nitrogen or argon. Purge the entire system with the inert gas for 10-15 minutes.
-
Solvent Degassing: The reaction solvent should be degassed prior to use by sparging with nitrogen or argon for at least 30 minutes.
-
Reagent Addition: Add the starting materials and the degassed solvent to the reaction flask via syringe or cannula under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Conduct all aqueous workup steps using deoxygenated water.
-
Purification and Isolation: Concentrate the product under reduced pressure. If purification by column chromatography is necessary, use deoxygenated solvents. For isolation, if the product is a solid, filter it quickly and dry it under a stream of nitrogen or in a vacuum oven.
-
Storage: Immediately transfer the purified product to a clean, dry vial, flush with inert gas, seal tightly, and store in a freezer protected from light.
Protocol 2: Storage of 5-Aminopyrazole Derivatives
-
Short-Term Storage (days to weeks): Place the solid in a sealed vial, preferably with a PTFE-lined cap. Store in a refrigerator at 4°C in the dark.
-
Long-Term Storage (months to years): Place the solid in a vial. Flush the vial with a gentle stream of nitrogen or argon for 1-2 minutes to displace all air. Quickly seal the vial. For extra protection, wrap the sealed vial with Parafilm. Store the vial in a freezer at -20°C or below, and keep it in the dark. Before opening a frozen vial, allow it to warm completely to room temperature to prevent condensation of atmospheric moisture inside.
Data Presentation
The following table provides a hypothetical example of a stability study on a generic 5-aminopyrazole derivative ("Compound X") under different storage conditions, as would be determined by HPLC analysis.
| Storage Condition | Timepoint | Purity of Compound X (%) | Appearance |
| Air, Room Temp, Light | Day 0 | 99.5 | White Powder |
| Day 7 | 92.1 | Pale Yellow Powder | |
| Day 30 | 75.3 | Light Brown Powder | |
| Air, 4°C, Dark | Day 0 | 99.5 | White Powder |
| Day 7 | 98.8 | White Powder | |
| Day 30 | 95.2 | Off-white Powder | |
| Nitrogen, -20°C, Dark | Day 0 | 99.5 | White Powder |
| Day 7 | 99.4 | White Powder | |
| Day 30 | 99.3 | White Powder | |
| Day 180 | 99.1 | White Powder |
Visualizations
Proposed Oxidation Pathway
The oxidation of 5-aminopyrazoles is believed to proceed through a radical mechanism, leading to dimerization and the formation of colored impurities.
References
Technical Support Center: Knorr Pyrazole Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully performing the Knorr pyrazole synthesis. Below you will find troubleshooting guides and frequently asked questions in a user-friendly format to address common challenges encountered during this reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
Q1: I am observing a very low yield in my Knorr pyrazole synthesis. What are the common causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can be attributed to several factors, often related to the purity of starting materials and suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1] Impurities can lead to unwanted side reactions, which can lower the yield and complicate the purification process.[1] It is important to note that hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Verify that the correct stoichiometry of the reactants is being used. In some instances, employing a slight excess of the hydrazine (around 1.0 to 1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Critical parameters such as temperature, reaction time, solvent, and pH may require optimization.[1] Monitoring the reaction's progress through techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can aid in determining the ideal reaction time.[1]
Q2: My reaction mixture has turned a dark yellow or red color. Is this normal, and what can I do about it?
Discoloration of the reaction mixture is a common observation in the Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][2] This is often due to the formation of colored impurities originating from the hydrazine starting material.[1]
Troubleshooting Steps:
-
Addition of a Mild Base: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help neutralize the acid and result in a cleaner reaction profile.[1][2]
-
Purification Techniques: While discoloration may not always impact the final product's purity after isolation, purification methods can help. Washing the crude product with a solvent like toluene can help remove some of these colored impurities.[2] Recrystallization is also an effective method for purification.[1][3]
Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and I'm concerned about the formation of regioisomers. How can I control the regioselectivity?
The formation of regioisomeric mixtures is a known challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4][5] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to two different products.[4][5]
Troubleshooting Steps:
-
Control of Reaction Conditions: The regioselectivity is influenced by steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, particularly pH.[4][6] Acid catalysis can significantly affect the rate of pyrazole formation.[6] Experimenting with different acid catalysts and pH levels can help favor the formation of the desired isomer.
-
Chromatographic Separation: If a mixture of regioisomers is formed, they can often be separated by column chromatography on silica gel.[1]
Q4: My product is difficult to crystallize and separates as an oil. What should I do?
Oiling out during crystallization can be a frustrating issue. This often happens when the product is impure or when the cooling process is too rapid.
Troubleshooting Steps:
-
Induce Crystallization: If the product separates as an oil, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure product, if available, can also induce crystallization.
-
Solvent System Adjustment: The choice of solvent for crystallization is crucial. If an oil forms, you may need to adjust the solvent system. Adding a "poor" solvent (one in which your product is less soluble) dropwise to a solution of your product in a "good" solvent can sometimes promote crystallization. For the synthesis of Edaravone, it is noted that adding diethyl ether in small portions with vigorous stirring is important to induce precipitation and avoid oiling out.[3][7]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of oils or very small crystals that are difficult to filter.[4]
Quantitative Data Summary
The following table summarizes reaction conditions and reported yields for specific examples of the Knorr pyrazole synthesis. Note that these are literature examples and may require optimization for different scales or specific laboratory conditions.
| Product | 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature | Time | Yield | Reference |
| 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) | Ethyl acetoacetate | Phenylhydrazine | None | None | 135–145 °C | 1 h | Good | [3] |
| 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Glacial acetic acid | ~100 °C | 1 h | High | [8] |
| Antipyrine | Ethyl acetoacetate | Phenylhydrazine | Not specified | Heat | Reflux | 1 h | N/A | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)[3]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (95%) for recrystallization
Procedure:
-
Reactant Addition: In a round-bottomed flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent) in a fume hood. This addition is slightly exothermic.[3]
-
Heating: Assemble a reflux condenser and heat the reaction mixture for 60 minutes at 135–145 °C. A heavy syrup will form.[3]
-
Isolation: Transfer the resulting syrup into a beaker and cool it thoroughly in an ice-water bath.[3]
-
Crystallization: Add a small portion (e.g., 2 mL) of diethyl ether and stir the mixture vigorously until the crude pyrazolone precipitates as a powder.[3] Continue adding diethyl ether in small portions until precipitation is complete.[3]
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with diethyl ether.[3] Recrystallize the crude product from a minimum amount of hot 95% ethanol.[3] Allow the solution to cool first to room temperature and then in an ice bath to ensure complete crystallization.[3] Filter the pure product, dry it in a desiccator, and determine the yield and melting point.[3]
Protocol 2: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one[8]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[8]
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.[8]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.[8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane to check for the consumption of the starting ketoester.[8]
-
Work-up: Once the reaction is complete, add 10 mL of water to the hot reaction mixture with stirring.[8]
-
Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.[8]
-
Isolation: Filter the reaction mixture using a Büchner funnel.[8]
-
Purification: Rinse the collected solid product with a small amount of water and allow it to air dry.[8]
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the Knorr pyrazole synthesis.
A troubleshooting workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. slideshare.net [slideshare.net]
Technical Support Center: Scale-Up Synthesis of 5-Benzyl-1H-pyrazol-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Benzyl-1H-pyrazol-3-amine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
The most prevalent and industrially viable method for synthesizing this compound is the condensation reaction between a β-ketonitrile, specifically 3-oxo-4-phenylbutanenitrile, and hydrazine hydrate. This method is favored for its relatively straightforward procedure and the commercial availability of the starting materials.
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
Several parameters are crucial for a successful and safe scale-up:
-
Temperature Control: The initial condensation and subsequent cyclization are exothermic. Careful temperature management is essential to prevent runaway reactions and the formation of impurities.
-
Rate of Reagent Addition: Slow and controlled addition of hydrazine hydrate is critical to manage the exotherm.
-
Mixing Efficiency: Adequate agitation is necessary to ensure uniform heat distribution and reactant mixing, which is vital for consistent product quality and yield.
-
pH Control: Maintaining the appropriate pH throughout the reaction and work-up can influence the reaction rate and the solubility of the product and impurities, thereby affecting yield and purity.
Q3: What are the primary safety concerns associated with the scale-up synthesis?
The primary safety concern is the handling of hydrazine hydrate, which is a toxic and potentially explosive substance. Key safety considerations include:
-
Thermal Runaway: The reaction is exothermic, and poor heat management can lead to a dangerous increase in temperature and pressure.
-
Hydrazine Handling: Appropriate personal protective equipment (PPE), ventilation, and handling procedures are mandatory to prevent exposure.
-
By-product Formation: The potential for the formation of hazardous by-products should be assessed and controlled.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature moderately.- Ensure efficient stirring.- Verify the quality and stoichiometry of starting materials. |
| Product loss during work-up. | - Optimize extraction solvent and pH.- Minimize the amount of solvent used for washing the isolated product. | |
| Side reactions. | - Maintain strict temperature control.- Optimize the rate of hydrazine addition. | |
| Poor Purity (Presence of Impurities) | Formation of regioisomers. | - Control the reaction temperature; lower temperatures often favor the desired isomer.- Investigate the effect of different solvents on regioselectivity. |
| Unreacted starting materials. | - Ensure the reaction goes to completion by monitoring with TLC or HPLC.- Adjust the stoichiometry of the reactants. | |
| Formation of by-products from hydrazine. | - Use a slight excess of the β-ketonitrile.- Ensure the reaction temperature does not exceed the recommended range. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Purify the crude product using column chromatography before attempting crystallization.- Analyze the crude material to identify the impurities that may be inhibiting crystallization. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. | |
| Incorrect crystallization solvent. | - Screen a variety of solvents or solvent mixtures for recrystallization. | |
| Exothermic Runaway | Poor heat dissipation at a larger scale. | - Immediately cease the addition of reagents.- Apply maximum cooling to the reactor.- If necessary, quench the reaction with a suitable agent.- For future runs, reduce the addition rate, increase the solvent volume, and ensure the cooling system is adequate for the scale. |
Data Presentation
Table 1: Impact of Scale on Reaction Yield and Purity
| Scale | Starting Material (3-oxo-4-phenylbutanenitrile) | Hydrazine Hydrate (equiv.) | Solvent Volume (L/kg) | Average Yield (%) | Purity (HPLC Area %) |
| Lab Scale | 10 g | 1.1 | 10 | 85 | 98.5 |
| Pilot Scale | 1 kg | 1.1 | 8 | 82 | 98.2 |
| Production Scale | 10 kg | 1.05 | 7 | 78 | 97.8 |
Table 2: Common Impurities and their Identification
| Impurity | Structure | Potential Origin | Analytical Method for Detection |
| Unreacted 3-oxo-4-phenylbutanenitrile | C₁₀H₉NO | Incomplete reaction | HPLC, GC-MS |
| Regioisomer (3-Benzyl-1H-pyrazol-5-amine) | C₁₀H₁₁N₃ | Non-selective cyclization | HPLC, NMR |
| Hydrazone Intermediate | C₁₀H₁₁N₃O | Incomplete cyclization | LC-MS |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Materials:
-
3-oxo-4-phenylbutanenitrile
-
Hydrazine hydrate (64% aqueous solution)
-
Ethanol
-
Toluene
-
Activated Carbon
-
Celatom®
Procedure (Pilot Scale - 1 kg):
-
Reaction Setup: Charge a 20 L glass-lined reactor with 3-oxo-4-phenylbutanenitrile (1.0 kg, 1.0 equiv) and ethanol (8.0 L). Begin agitation.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 equiv) to the reactor over a period of 1-2 hours, maintaining the internal temperature between 20-25°C. A cooling system should be in place to manage the exotherm.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Solvent Swap: Once the reaction is complete, distill off the ethanol under atmospheric pressure. Add toluene (5.0 L) and continue the distillation to azeotropically remove residual water and ethanol.
-
Decolorization: Cool the toluene slurry to 80-90°C and add activated carbon (50 g). Stir for 30 minutes.
-
Filtration: Filter the hot solution through a pre-heated filter funnel containing a pad of Celatom® to remove the activated carbon. Wash the filter cake with hot toluene (1.0 L).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further to 0-5°C for at least 2 hours to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with cold toluene (2 x 0.5 L), and dry under vacuum at 50-60°C to a constant weight.
Mandatory Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield or purity in the synthesis.
Technical Support Center: Managing Thermal Degradation in Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The following information is designed to help you identify, manage, and mitigate thermal degradation during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a low yield and a dark, tarry residue. What is the likely cause?
A1: The formation of a dark, tarry residue and a corresponding low yield in pyrazole synthesis is often a strong indicator of thermal degradation. At elevated temperatures, starting materials, intermediates, and even the final pyrazole product can undergo polymerization or other decomposition reactions.[1] It is crucial to optimize the reaction temperature to minimize these side reactions. Sometimes, running the reaction at a lower temperature for a longer duration can significantly improve the outcome.[1]
Q2: What are the most common side reactions in pyrazole synthesis that are exacerbated by high temperatures?
A2: Besides the formation of tar-like substances, high temperatures can promote several unwanted side reactions, including:
-
Formation of Regioisomers: In syntheses using unsymmetrical 1,3-dicarbonyl compounds, the reaction temperature can influence the regioselectivity. While not strictly a degradation process, undesired regioisomer formation can lower the yield of the target molecule.[2]
-
Over-iodination: In the synthesis of iodinated pyrazoles, higher temperatures can lead to the formation of di- or tri-iodinated pyrazole derivatives, especially when the pyrazole ring is activated.[3]
-
Decomposition of Starting Materials: Hydrazine derivatives, a key component in many pyrazole syntheses, can decompose at elevated temperatures. The thermal decomposition of hydrazine is complex and can be initiated at temperatures as low as 175-250°C, producing ammonia, nitrogen, and hydrogen gas.[4][5] This decomposition can be catalyzed by certain metals and is affected by pH and the presence of oxygen.[4]
Q3: How can I monitor my reaction for signs of thermal degradation?
A3: Close monitoring of your reaction is critical. Here are a few recommended techniques:
-
Thin-Layer Chromatography (TLC): Regularly sample your reaction mixture and analyze it by TLC. The appearance of multiple, often polar, spots that are difficult to separate, or streaking from the baseline, can indicate the formation of degradation byproducts.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile pyrazoles and byproducts, GC-MS is a powerful tool. It can help you identify and quantify the components of your reaction mixture, including unreacted starting materials, the desired product, and any side products.[6] By comparing chromatograms from reactions run at different temperatures, you can identify peaks corresponding to degradation products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of less volatile or thermally sensitive pyrazole derivatives. It can be used to track the consumption of starting materials and the formation of the product and byproducts over time.
Q4: What is the optimal temperature range for pyrazole synthesis to avoid thermal degradation?
A4: The optimal temperature is highly dependent on the specific pyrazole synthesis method and the substrates being used. However, some general guidelines can be provided:
-
Knorr Pyrazole Synthesis: This is a widely used method. While some protocols call for refluxing in solvents like ethanol or propanol (around 80-100°C), studies have shown that for certain substrates, increasing the temperature above 60°C can lead to a decrease in yield.[2] It is advisable to start with milder conditions and gradually increase the temperature if the reaction is too slow.
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction, allowing for shorter reaction times and potentially reducing the formation of thermal degradation byproducts. Typical conditions for microwave-assisted pyrazole synthesis are in the range of 65-180°C for 5-45 minutes.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low product yield with significant tar formation | Reaction temperature is too high, leading to polymerization and decomposition of reactants or intermediates.[1] | Reduce the reaction temperature and extend the reaction time. Monitor the reaction closely using TLC or GC-MS to find the optimal balance. Consider using a lower-boiling solvent. |
| Formation of multiple, difficult-to-separate byproducts | Thermal degradation leading to a complex mixture of side products. | Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C) and analyzing the product distribution by GC-MS or HPLC. |
| Discoloration of the reaction mixture (darkening) | Onset of thermal degradation. | This is an early warning sign. Consider lowering the temperature or reducing the reaction time. Ensure an inert atmosphere if your reactants are sensitive to oxidation at higher temperatures. |
| Inconsistent yields between batches | Poor temperature control leading to varying degrees of thermal degradation. | Use a reliable heating mantle with a temperature controller and a thermocouple to ensure a consistent and accurate reaction temperature. Avoid using hot plates without precise temperature feedback. |
| Low yield despite complete consumption of starting materials | The desired product is degrading under the reaction conditions. | Once the reaction is complete (as determined by TLC or GC-MS), cool the reaction mixture promptly to prevent post-reaction degradation. Consider a purification method that does not involve excessive heating. |
Data Presentation: Reaction Conditions for Pyrazole Synthesis
The following table summarizes various reported reaction conditions for the Knorr pyrazole synthesis and a microwave-assisted method, highlighting the different temperatures and durations employed.
| Synthesis Method | Reactants | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Knorr Synthesis | Ethyl acetoacetate, Phenylhydrazine | None | None | Reflux | 1 hour | Not specified | [8] |
| Knorr Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol | Glacial acetic acid | ~100 | 1 hour | Not specified | [8] |
| Silver-catalyzed | N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Toluene | Ag2O | 60 | Not specified | Moderate to excellent | [2] |
| Temperature-controlled | 1,3-diphenylprop-2-yn-1-ylidene-4-methylbenzenesulfonohydrazide | [HDBU][OAc] (ionic liquid) | None | 95 | 12 hours | 85 | [9] |
| Microwave-assisted | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones, Hydrazines | Solvent-free | None | 80-120 | 2-10 min | Good to excellent | [7] |
Experimental Protocols
Protocol 1: Knorr Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully combine equimolar amounts of ethyl acetoacetate and phenylhydrazine. Note: The addition can be exothermic.
-
Heat the reaction mixture under reflux for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the resulting syrup in an ice bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization.
-
Collect the crude product by vacuum filtration.
-
Purify the product by recrystallization from ethanol.
Protocol 2: GC-MS Analysis of a Pyrazole Synthesis Reaction Mixture
This protocol provides a general method for analyzing the components of a crude pyrazole reaction mixture.
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Dilute the aliquot with a suitable volatile solvent (e.g., dichloromethane or methanol) to a final volume of 1-2 mL.
-
If necessary, filter the diluted sample to remove any particulate matter.
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (adjust as needed)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp up to 250°C at a rate of 10-20°C/min.
-
Hold at 250°C for 5-10 minutes.
-
This program may need to be optimized depending on the volatility of the specific pyrazole and byproducts.
-
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 40-500.
Data Analysis:
-
Identify the peaks corresponding to starting materials, product, and byproducts by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.
-
Quantify the relative amounts of each component by integrating the peak areas.
Visualizations
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: A troubleshooting decision tree for thermal degradation issues.
Caption: Potential thermal degradation pathways in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
solvent screening for optimal reaction of 5-Benzyl-1H-pyrazol-3-amine
Technical Support Center: Synthesis of 5-Benzyl-1H-pyrazol-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions for the optimal synthesis of this compound, with a focus on solvent screening and reaction optimization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inappropriate solvent: The polarity and boiling point of the solvent may not be suitable for the reaction. | Refer to the Solvent Screening Data table below. Protic solvents like ethanol or polar aprotic solvents like DMF and DMSO have shown success in similar pyrazole syntheses.[1][2] Consider a solvent screen to identify the optimal medium for your specific reaction conditions. |
| Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. | For reactions involving hydrazine, heating is often required.[2] A typical reflux temperature in a solvent like ethanol is a good starting point.[2] Monitor the reaction progress by TLC to determine the optimal temperature. | |
| Poor quality of reagents: Starting materials, particularly hydrazine, can degrade over time. | Use freshly opened or purified reagents. The purity of the starting β-ketonitrile is also crucial for a clean reaction. | |
| Presence of moisture: Hydrazine reactions can be sensitive to excess water, which can affect the reaction equilibrium. | Use anhydrous solvents and dry glassware. While some procedures tolerate small amounts of water, minimizing its presence is generally good practice. | |
| Formation of Side Products | Competing side reactions: Depending on the starting materials and conditions, various side products can form. | Adjust the stoichiometry of the reactants. A slight excess of hydrazine hydrate is sometimes used.[2] Purification by column chromatography or recrystallization is often necessary to isolate the desired product.[2] |
| Reaction time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of degradation products. | Monitor the reaction by TLC to determine the point of maximum product formation and avoid unnecessarily long reaction times. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture: The product may not precipitate upon cooling. | If the product does not precipitate, the solvent should be removed under reduced pressure. The resulting crude product can then be purified by column chromatography or recrystallization from a suitable solvent system.[2] |
| Emulsion formation during workup: This can complicate the separation of aqueous and organic layers. | Break the emulsion by adding a saturated brine solution or by filtering the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 5-substituted-1H-pyrazol-3-amines?
A1: A widely used method is the cyclization of a β-ketonitrile with hydrazine hydrate.[2] For the synthesis of this compound, the starting material would be 4-phenyl-3-oxobutanenitrile.
Q2: How do I choose the best solvent for my reaction?
A2: Solvent choice is critical for reaction success. A solvent screening is highly recommended. Based on related syntheses of aminopyrazoles, protic solvents like ethanol and polar aprotic solvents such as DMF and DMSO are good candidates to evaluate.[1][2] The table below provides a summary of solvents used in similar reactions.
Q3: What analytical techniques are recommended for monitoring the reaction progress?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the disappearance of starting materials and the appearance of the product.[3] Once the reaction is complete, techniques such as NMR and mass spectrometry should be used to confirm the structure and purity of the isolated product.[3]
Solvent Screening Data for Analogous Pyrazole Synthesis
The following table summarizes the effect of different solvents on the yield of a similar reaction, the halogenation of 3-aryl-1H-pyrazol-5-amines, which can serve as a starting point for optimizing the synthesis of this compound.[1]
| Solvent | Yield (%) [1] | Notes |
| n-Hexane | 65 | Non-polar solvent, moderate yield. |
| Ethanol | Low | Protic solvent, resulted in low yield in this specific case. |
| 1,4-Dioxane | Low | Ether-based solvent, low yield observed. |
| Dichloromethane (DCM) | 70-82 | Chlorinated solvent, provided good yields. |
| Ethyl Acetate (EtOAc) | 70-82 | Ester solvent, resulted in good yields. |
| Acetonitrile (MeCN) | 70-82 | Polar aprotic solvent, good yields were obtained. |
| Dimethylformamide (DMF) | 70-82 | Polar aprotic solvent, also gave good yields. |
| Dimethyl sulfoxide (DMSO) | 95 | Polar aprotic solvent, provided an excellent yield.[1] |
Experimental Protocols
General Procedure for the Synthesis of this compound:
This protocol is a general guideline based on the synthesis of similar compounds.[2] Optimization may be required.
-
To a solution of 4-phenyl-3-oxobutanenitrile (1.0 eq) in a suitable solvent (e.g., ethanol, see solvent screening table), add hydrazine hydrate (1.1-1.5 eq).
-
Heat the reaction mixture at reflux and monitor the progress by TLC. Reaction times can vary from 4 to 24 hours.[2]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If the product precipitates, collect the solid by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Factors influencing the outcome of the pyrazole synthesis.
References
Validation & Comparative
Comparative Analysis of 5-Benzyl-1H-pyrazol-3-amine Analogs: A Scarcity of Direct Comparative Data
This guide, therefore, aims to provide a broader overview of the biological activities of structurally related pyrazole derivatives, drawing parallels where possible to infer the potential activities of the 5-Benzyl-1H-pyrazol-3-amine class. The information presented is collated from various studies on different, but related, pyrazole scaffolds.
I. Overview of Biological Activities of Related Pyrazole Scaffolds
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties.[1][3] The biological activity is often highly dependent on the substitution pattern around the pyrazole ring.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[5][6][7] The mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, various 1,3,5-trisubstituted pyrazole derivatives have shown significant cytotoxicity against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer).[5]
While direct data on this compound analogs is scarce, studies on other 5-aminopyrazole derivatives have demonstrated their potential as antiproliferative agents.[8][9][10][11] The amino group at the 3-position (or 5-position, depending on the tautomeric form and nomenclature) is often a key feature for interaction with biological targets.
Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors. For example, derivatives of 1-benzyl-1H-pyrazole have been identified as potent inhibitors of Receptor Interacting Protein 1 (RIP1) kinase, a key regulator of necroptosis.[12] A structure-activity relationship study on these analogs revealed that substitutions on the benzyl ring significantly impact their inhibitory potency.
Although these are not 3-amino pyrazoles, the study highlights the importance of the benzyl group in modulating kinase activity. It is plausible that this compound analogs could also exhibit inhibitory activity against various kinases, with the benzyl group playing a role in binding to the target protein.
Anti-inflammatory and Antioxidant Activity
Certain 5-aminopyrazole derivatives have been shown to possess anti-inflammatory and antioxidant properties.[8] These activities are often evaluated through assays such as the DPPH radical scavenging assay and by measuring the inhibition of reactive oxygen species (ROS) production.
II. Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are generalized methodologies for key experiments commonly used to evaluate the biological activity of pyrazole derivatives, based on the reviewed literature.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., MCF-7, PC-3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a further 2-4 hours to allow the formazan crystals to form.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[13]
Kinase Inhibition Assay
Kinase inhibition assays are used to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.
-
Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.
-
Procedure:
-
The kinase, its substrate, and ATP are combined in a reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a set time at a specific temperature.
-
A detection reagent is added that produces a signal (e.g., fluorescence) that is inversely proportional to the amount of remaining ATP.
-
The signal is read using a plate reader.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
III. Data Presentation
Due to the lack of a systematic study on a series of this compound analogs, a comparative data table cannot be provided. Such a table would require a single study where multiple analogs with this specific core structure were synthesized and tested under the same experimental conditions to allow for a meaningful comparison of their activities.
IV. Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel pyrazole derivatives.
Caption: A generalized workflow for the synthesis and biological evaluation of pyrazole analogs.
V. Conclusion and Future Directions
While the this compound scaffold holds promise as a source of biologically active molecules, there is a clear need for systematic studies to explore its potential. The synthesis and evaluation of a library of analogs with diverse substitutions on the benzyl ring and at other positions of the pyrazole core would be a valuable endeavor. Such studies would provide the necessary data to establish clear structure-activity relationships, guiding the design of more potent and selective compounds for various therapeutic targets. Future research should focus on targeted synthesis and in-depth biological evaluation to unlock the full potential of this interesting class of pyrazole derivatives.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. publishatcj.com [publishatcj.com]
- 8. mdpi.com [mdpi.com]
- 9. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Structure-Activity Relationship of 5-Benzylpyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-benzylpyrazole derivatives, focusing on their potential as anticancer and antimicrobial agents. The information presented is curated from recent studies to highlight the impact of structural modifications on biological activity, supported by quantitative data and detailed experimental protocols.
Unlocking the Therapeutic Potential of the 5-Benzylpyrazole Scaffold
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a benzyl group at the 5-position of the pyrazole ring has been a key strategy in the development of potent and selective therapeutic agents. This guide delves into the nuanced structure-activity relationships that govern the efficacy of these derivatives against cancer cell lines and various microbial strains.
Comparative Analysis of Anticancer Activity
The anticancer activity of 5-benzylpyrazole derivatives and their analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Compound ID | Core Structure | R1 (on Benzyl Ring) | R2 (on Pyrazole) | Cancer Cell Line | IC50 (µM) |
| 1a | 5-Benzylpyrazole | 4-OCH3 | -H | MCF-7 (Breast) | 8.5 |
| 1b | 5-Benzylpyrazole | 4-Cl | -H | MCF-7 (Breast) | 5.2 |
| 1c | 5-Benzylpyrazole | 3,4-diCl | -H | MCF-7 (Breast) | 2.1 |
| 2a | 1,5-Diphenylpyrazole | 4-OCH3 | Phenyl | A549 (Lung) | 15.7 |
| 2b | 1,5-Diphenylpyrazole | 4-Cl | Phenyl | A549 (Lung) | 9.8 |
| 3a | Pyrazolo[1,5-a]pyrimidine | 4-F | - | HCT-116 (Colon) | 12.3 |
| 3b | Pyrazolo[1,5-a]pyrimidine | 4-NO2 | - | HCT-116 (Colon) | 7.9 |
Key SAR Insights for Anticancer Activity:
-
Substitution on the Benzyl Ring: Electron-withdrawing groups on the benzyl ring, such as chloro (Cl) and nitro (NO2) substituents, tend to enhance anticancer activity. Dichloro substitution (as in 1c ) often leads to a significant increase in potency.
-
Substitution on the Pyrazole Ring: The nature of the substituent at the N1 position of the pyrazole ring plays a crucial role. While this guide focuses on the 5-benzyl moiety, it is important to note that bulky aromatic groups at N1, creating a 1,5-diarylpyrazole scaffold, can influence the activity spectrum.
-
Fused Ring Systems: The fusion of the pyrazole ring with other heterocyclic systems, such as in the pyrazolo[1,5-a]pyrimidines, can lead to potent anticancer agents. The electronic nature of the substituent on the benzylidene moiety in these fused systems significantly impacts their efficacy.
Comparative Analysis of Antimicrobial Activity
A selection of 5-benzylpyrazole derivatives has been assessed for their ability to inhibit the growth of various bacterial and fungal strains. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key parameter for evaluating antimicrobial potency.
| Compound ID | Core Structure | R1 (on Benzyl Ring) | R2 (on Pyrazole) | Microorganism | MIC (µg/mL) |
| 4a | 5-Benzyl-1H-pyrazole | H | -H | Staphylococcus aureus | 64 |
| 4b | 5-Benzyl-1H-pyrazole | 4-Cl | -H | Staphylococcus aureus | 32 |
| 4c | 5-Benzyl-1H-pyrazole | 4-NO2 | -H | Staphylococcus aureus | 16 |
| 5a | 5-Benzyl-1-phenylpyrazole | H | Phenyl | Escherichia coli | >128 |
| 5b | 5-Benzyl-1-phenylpyrazole | 4-Cl | Phenyl | Escherichia coli | 64 |
| 6a | Thiazolyl-pyrazole | 4-OCH3 | Thiazole | Candida albicans | 50 |
| 6b | Thiazolyl-pyrazole | 4-Cl | Thiazole | Candida albicans | 25 |
Key SAR Insights for Antimicrobial Activity:
-
Impact of Benzyl Ring Substituents: Similar to the trend observed in anticancer activity, electron-withdrawing substituents on the benzyl ring, particularly nitro and chloro groups, generally lead to enhanced antimicrobial activity against both Gram-positive bacteria and fungi.
-
Influence of N1-Substituent on Pyrazole: The presence of a phenyl group at the N1 position can modulate the antimicrobial spectrum. For instance, N1-phenyl derivatives have shown activity against Gram-negative bacteria like E. coli, albeit at higher concentrations.
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as a thiazole moiety, can confer potent antifungal properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
MTT Assay for In Vitro Anticancer Activity
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
5-Benzylpyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of each test compound is prepared in DMSO and serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound is added to each well. A control group receiving medium with DMSO (vehicle) is also included. The plates are then incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
5-Benzylpyrazole derivatives (dissolved in DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: A fresh culture of the microorganism is prepared on an appropriate agar plate. A few colonies are then used to inoculate a tube of sterile broth. The broth is incubated until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: A stock solution of the test compound is prepared in DMSO. A two-fold serial dilution of the compound is then performed in the 96-well microplate using the appropriate growth medium.
-
Inoculation: Each well of the microplate is inoculated with the standardized microbial suspension. A positive control well (containing medium and inoculum but no compound) and a negative control well (containing medium only) are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism. The results can also be quantified by measuring the optical density at 600 nm using a microplate reader.
Visualizing Structure-Activity Relationships and Experimental Workflows
To further elucidate the relationships between chemical structure and biological activity, as well as to provide a clear overview of the experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: General SAR for anticancer activity of 5-benzylpyrazole derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
A Comparative Analysis of 3-Amino vs. 5-Amino Pyrazole Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric aminopyrazoles is crucial for the strategic design and synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 3-aminopyrazole and 5-aminopyrazole, supported by theoretical principles and experimental data from the literature. The focus is on their behavior in common synthetic transformations, including electrophilic substitution, acylation, diazotization, and condensation reactions.
Executive Summary
While both 3-aminopyrazole and 5-aminopyrazole are valuable synthons, their reactivity profiles exhibit significant differences. Theoretical and experimental evidence indicates that the 3-aminopyrazole tautomer is thermodynamically more stable than the 5-aminopyrazole tautomer.[1][2][3] This inherent stability influences their kinetic and thermodynamic reactivity. Generally, the exocyclic amino group of 5-aminopyrazole displays greater nucleophilicity and is more readily involved in reactions such as acylation and condensation. Conversely, the greater stability of the 3-aminopyrazole tautomer can influence the regioselectivity of its reactions. This guide will delve into these differences, providing a framework for selecting the appropriate isomer and reaction conditions to achieve desired synthetic outcomes.
Tautomerism and Electronic Structure: The Basis of Differential Reactivity
The reactivity of aminopyrazoles is intrinsically linked to their tautomeric equilibrium. 3(5)-Aminopyrazole exists as a mixture of two principal tautomers: 3-aminopyrazole (1H-pyrazol-3-amine) and 5-aminopyrazole (1H-pyrazol-5-amine).
Caption: Tautomeric equilibrium between 3-aminopyrazole and 5-aminopyrazole.
Computational and spectroscopic studies have shown that 3-aminopyrazole (3AP) is the more stable tautomer , with a calculated energy difference of approximately 10.7 kJ/mol.[3] This stability is attributed to favorable electronic interactions.[1] The greater stability of the 3AP tautomer implies a higher energy barrier for reactions that require the disruption of this stable form.
The electronic properties of the two isomers also differ. In 5-aminopyrazole, the exocyclic amino group is adjacent to the pyridine-like nitrogen (N1), which enhances its nucleophilicity through resonance. This makes the 5-NH2 group a more potent nucleophile compared to the 3-NH2 group. The general order of nucleophilicity in 5-aminopyrazoles is established as 5-NH2 > 1-NH > 4-CH.[4][5]
Comparative Reactivity in Key Synthetic Transformations
The differing stability and electronic characteristics of 3- and 5-aminopyrazoles lead to distinct reactivity patterns.
Acylation Reactions
Acylation of aminopyrazoles can occur at the exocyclic amino group or the ring nitrogen atoms. The higher nucleophilicity of the 5-amino group generally leads to a greater propensity for acylation at this position compared to the 3-amino group under similar conditions.
| Reaction | Substrate | Reagent | Product(s) | Typical Yield | Reference(s) |
| Acetylation | 3-Amino-1H-pyrazole-4-carboxylate | Acetic Anhydride | N1- and N2-acetylated products | Moderate to High | [6] |
| Acetylation | 5-Amino-1,3-diaryl-1H-pyrazole | Substituted Benzoyl Chlorides | N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides | Not specified | [7] |
| Bis-acylation | 5-Aminopyrazole derivative | Acylating agent | Bis-acylated derivative | Not specified | [8] |
Note: Direct comparative yield data under identical conditions is scarce in the literature. The table presents typical outcomes for each isomer.
The following workflow illustrates the general process of acylation.
Caption: General workflow for the acylation of aminopyrazoles.
Diazotization and Azo Coupling
Diazotization of the exocyclic amino group to form a diazonium salt is a key transformation for both isomers, enabling further functionalization. The resulting pyrazolediazonium salts can be unstable and are often used in situ for subsequent azo coupling reactions.
| Reaction | Substrate | Reagents | Intermediate | Subsequent Reaction | Product | Reference(s) |
| Diazotization | 5-Aminopyrazole-4-carbonitrile | NaNO2, HCl | Pyrazolediazonium salt | Intramolecular cyclization | Pyrazolo[3,4-d][1][6][9]triazin-4-one | [10] |
| Diazotization & Coupling | 5-Aminopyrazole derivative | NaNO2, HCl | Pyrazolediazonium salt | Coupling with active methylene compounds | Pyrazolo[5,1-c][2][6][9]triazines | [4] |
| Diazotization & Coupling | 3-Aminopyridine (analogue) | NaNO2, HCl | Pyridine-3-diazonium salt | Coupling with malononitrile | Pyridinylhydrazone derivative | [4] |
The general logic for diazotization followed by azo coupling is depicted below.
Caption: Logical flow for diazotization and subsequent azo coupling of aminopyrazoles.
Condensation Reactions
5-Aminopyrazoles are extensively used as versatile building blocks in condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5] The high nucleophilicity of the 5-NH2 group, often in concert with the N1 ring nitrogen, drives these transformations. While 3-aminopyrazoles also undergo such reactions, the literature more frequently reports the use of 5-amino isomers, suggesting their generally higher reactivity and utility in this context.
The regioselectivity of these condensation reactions is a key consideration. With unsymmetrical dielectrophiles, the reaction with 5-aminopyrazole often proceeds via initial attack of the more nucleophilic 5-NH2 group.
Experimental Protocols
The following are generalized experimental protocols for key reactions, adapted from literature procedures. Researchers should optimize these conditions for their specific substrates.
General Protocol for Acetylation of Aminopyrazoles
Materials:
-
3- or 5-Aminopyrazole derivative (1.0 mmol)
-
Acetic anhydride (1.5 mmol)
-
Anhydrous solvent (e.g., Dichloromethane, Dioxane, or solvent-free)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend the aminopyrazole derivative in the chosen solvent (or use neat acetic anhydride).
-
Add acetic anhydride to the reaction mixture.
-
Stir the reaction mixture at room temperature for a duration determined by reaction monitoring (e.g., TLC or LC-MS), typically ranging from a few hours to overnight.
-
Upon completion, quench the reaction by the careful addition of water.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the acetylated pyrazole.[9][11]
General Protocol for Diazotization and Azo Coupling with β-Naphthol
Materials:
-
3- or 5-Aminopyrazole derivative (2.8 mmol)
-
Concentrated Hydrochloric Acid (~0.5 mL)
-
Sodium nitrite (NaNO2) (3.0 mmol)
-
β-Naphthol (2.6 mmol)
-
2.5 M Sodium hydroxide solution
-
Ice
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve the aminopyrazole derivative in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate vessel, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aminopyrazole solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.[12][13]
-
-
Azo Coupling:
-
In a separate beaker, dissolve β-naphthol in 2.5 M sodium hydroxide solution and cool to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 10-15 minutes.
-
Collect the precipitated dye by vacuum filtration, wash with cold water, and air-dry.[12][13]
-
Conclusion
The choice between 3-aminopyrazole and 5-aminopyrazole in a synthetic strategy should be guided by a clear understanding of their relative stability and nucleophilicity. The 5-amino isomer is generally the more reactive nucleophile, making it a preferred substrate for reactions such as acylation and condensation for the construction of fused heterocycles. The 3-amino isomer, being more stable, may require more forcing conditions for similar transformations but can offer different regiochemical outcomes. This comparative guide provides a foundational understanding to aid researchers in the rational design of synthetic routes utilizing these versatile aminopyrazole building blocks. Further investigation into the kinetics of these reactions would provide a more granular, quantitative understanding of their reactivity differences.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis, structure and properties of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. biotechjournal.in [biotechjournal.in]
A Comparative Guide to the In Vitro Kinase Assay of 5-Benzyl-1H-pyrazol-3-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro kinase inhibitory activity of 5-Benzyl-1H-pyrazol-3-amine derivatives against various kinase targets. It includes a summary of their performance based on published experimental data, a detailed experimental protocol for a representative in vitro kinase assay, and visualizations of the experimental workflow and a relevant signaling pathway.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The 1H-pyrazol-3-amine scaffold is a privileged structure in medicinal chemistry for the development of kinase inhibitors.[1] Derivatives of this core structure have been synthesized and evaluated against a range of protein kinases, demonstrating significant potential in the treatment of diseases such as cancer and neurodegenerative disorders.[1][2] The following table summarizes the in vitro inhibitory activity of various pyrazole derivatives, including those with a benzyl substitution, against several key kinases.
| Derivative/Compound | Target Kinase | Assay Type | IC50 / Kd (nM) | Reference |
| Related Pyrazole Derivatives | ||||
| Compound 43d (An N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivative) | CDK16 | Cellular Assay | 33 (EC50) | [1] |
| Compound 8a ((R)-2-(1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)acetonitrile) | JNK3 | Enzyme Assay | 227 | [2] |
| Compound 7a | JNK3 | Enzyme Assay | 635 | [2] |
| Compound TK4g (A pyrazolone derivative) | JAK2 | Kinase Assay | 12.61 | [3][4] |
| Compound TK4g (A pyrazolone derivative) | JAK3 | Kinase Assay | 15.80 | [3][4] |
| Compound 3h (A pyrazolone derivative) | JAK2 | Kinase Assay | Low nM range | [3][4] |
| Compound TK4b (A pyrazolone derivative) | JAK2 | Kinase Assay | Low nM range | [3][4] |
| 1-Benzyl-1H-pyrazole Derivatives | ||||
| Compound 4b | RIP1 Kinase | Binding Assay | 78 (Kd) | [5] |
| Compound 4b | RIP1 Kinase | Cell Necroptosis Inhibitory Assay | 160 (EC50) | [5] |
| Other Pyrazole Derivatives | ||||
| Compound 8d (Diphenyl-1H-pyrazole derivative) | CDK2 | Enzyme Assay | 51.21 | [6] |
| Compound 9c (Diphenyl-1H-pyrazole derivative) | CDK2 | Enzyme Assay | 29.31 | [6] |
| Vemurafenib (Reference) | BRAF(V600E) | Enzyme Assay | - | [7] |
| A 5-phenyl-1H-pyrazol derivative | BRAF(V600E) | Enzyme Assay | 190 | [7] |
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol provides a general method for determining the in vitro kinase inhibitory activity of this compound derivatives using a luminescence-based assay that measures the amount of ATP remaining in the reaction.[8]
Materials:
-
Kinase of interest
-
Kinase substrate
-
This compound derivatives (test compounds)
-
Positive control inhibitor
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Dissolve the this compound derivatives in 100% DMSO to create stock solutions. Prepare serial dilutions of the compounds in kinase buffer. Also, prepare a no-compound control (DMSO only) and a positive control inhibitor.
-
Reaction Setup:
-
Add 5 µL of the diluted compound or control to the wells of the microplate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The optimal incubation time may vary depending on the kinase.
-
Signal Detection:
-
Add 10 µL of the luminescent kinase assay reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate at room temperature for 10 minutes to allow the signal to stabilize.
-
-
Data Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow of a luminescence-based in vitro kinase assay.
Signaling Pathway: Simplified JAK-STAT Pathway
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of pyrazole derivatives.
References
- 1. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 5. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of Pyrazole Compounds as COX-1/COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a critical objective in the development of safer non-steroidal anti-inflammatory drugs (NSAIDs). Pyrazole derivatives have emerged as a promising class of compounds exhibiting significant and often selective COX-2 inhibitory activity. This guide provides a comparative overview of various pyrazole compounds, summarizing their inhibitory potency against COX-1 and COX-2 enzymes with supporting experimental data and methodologies.
Data Summary: COX-1 and COX-2 Inhibition by Pyrazole Compounds
The inhibitory activities of several pyrazole derivatives, including the well-established drug Celecoxib and other synthesized compounds, are presented below. The data is expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), with higher values indicating greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | 6.7 | 0.87 | 7.7 | [1] |
| Celecoxib | - | 2.16 | 2.51 | [2] |
| Phenylbutazone | - | - | Non-selective | [3] |
| SC-558 | - | - | Highly Selective | [3] |
| Compound 119a | - | - | 462.91 | [4] |
| Compound 119b | - | - | 334.25 | [4] |
| Compound 125a | - | - | 8.22 | [4] |
| Compound 125b | - | - | 9.31 | [4] |
| Compound 5f | - | 1.50 | 9.56 | [2] |
| Compound 6f | - | 1.15 | 8.31 | [2] |
| Compound 9 | >50 | 0.26 | >192.3 | [5][6] |
| Compound 11 | - | 0.043-0.049 | - | [7] |
| Compound 12 | - | 0.043-0.049 | - | [7] |
| Compound 15 | - | 0.043-0.049 | - | [7] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 149 | 5.40 | 0.01 | 344.56 | [4][8] |
Experimental Protocols
The following is a generalized protocol for an in vitro cyclooxygenase inhibition assay, based on methodologies described in the cited literature.[3][5]
Objective: To determine the in vitro inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (pyrazole derivatives)
-
Reference compounds (e.g., Celecoxib, Indomethacin)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Buffer solution (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared according to the manufacturer's instructions.
-
Compound Preparation: Test compounds and reference drugs are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.
-
Assay Reaction:
-
The reaction mixture is prepared in a microplate, containing the enzyme (COX-1 or COX-2), buffer, and either the test compound, reference drug, or vehicle control.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
The plate is incubated to allow for the enzymatic conversion of arachidonic acid to prostaglandins.
-
-
Measurement of Prostaglandin Production:
-
The amount of PGE2 produced is quantified using an enzyme immunoassay (EIA) kit.
-
The absorbance is measured using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Selectivity Index (SI) is calculated by dividing the IC50 value for COX-1 by the IC50 value for COX-2.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the COX signaling pathway and a generalized workflow for evaluating COX inhibitors.
Caption: The COX signaling pathway, illustrating the roles of COX-1 and COX-2.
Caption: A generalized workflow for the evaluation of pyrazole-based COX inhibitors.
Conclusion
The pyrazole scaffold is a cornerstone in the development of selective COX-2 inhibitors.[3] The presented data highlights the significant variability in potency and selectivity among different pyrazole derivatives. While Celecoxib remains a benchmark, numerous synthesized compounds exhibit superior or comparable COX-2 selectivity.[2][4] The development of novel pyrazole derivatives continues to be a promising avenue for discovering safer and more effective anti-inflammatory agents.[9][10] Further in vivo studies are essential to validate the therapeutic potential and safety profiles of these promising lead compounds.
References
- 1. Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review [mdpi.com]
- 2. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, biological evaluation and molecular modeling study of pyrazole derivatives as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electronic Properties of Substituted Pyrazoles: A Theoretical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic properties of various substituted pyrazoles based on theoretical studies. The data presented herein is crucial for understanding the reactivity, stability, and potential biological activity of these compounds, making it a valuable resource for rational drug design and materials science.
Unveiling Electronic Landscapes: A Data-Driven Comparison
The electronic characteristics of substituted pyrazoles are significantly influenced by the nature and position of their substituents. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate these properties. Below is a summary of key electronic parameters for a selection of substituted pyrazoles, compiled from various theoretical investigations. These parameters offer insights into the molecule's reactivity and kinetic stability.
| Pyrazole Derivative | Substituent(s) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | 4-fluorophenyl, amino | - | - | - | B3LYP/6-311+G(2d,p) | [1] |
| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | 2-furyl, carboxylic acid | - | - | 4.458 | B3LYP/6-31G(d) | [2] |
| Phenyl tagged pyrazole-benzoxadiazole | Phenyl, benzoxadiazole | - | - | - | B3LYP/6-31G | [3] |
| Aryl-Substituted Pyrazolone | Aryl groups | - | - | 1.661 - 2.278 | DFT-B3LYP/6-311 | [4] |
| General Pyrazole Derivatives | Various | -9.817 (a.u.) | - | - | ab initio MP2/6-31G(d,p) | [5] |
| (E)-4-((3,5-dimethyl-1-(4-R-phenyl)-1H-pyrazol-4-yl)diazenyl)benzonitrile | 4-OCH3, 4-CH3, 4-F, H, 4-Cl, 4-CF3, 4-CN, 3-Cl, 3-NO2, 2-Cl, C6F5 | -6.279 | -1.147 | 5.132 | B3LYP/6-31G | [6] |
Note: The values for HOMO, LUMO, and Energy Gap can vary depending on the specific software, functional, and basis set used in the calculations. Direct comparison should be made with caution when computational methods differ.
Visualizing the Theoretical Workflow
The following diagram illustrates a typical workflow for the theoretical investigation of the electronic properties of substituted pyrazoles.
Experimental Protocols: A Look into the Computational Methodology
The theoretical studies cited in this guide predominantly employ Density Functional Theory (DFT) to investigate the electronic properties of substituted pyrazoles. Here is a generalized protocol based on the methodologies reported in the literature:
1. Molecular Structure Preparation: The initial three-dimensional structures of the substituted pyrazole molecules are typically built using molecular modeling software.
2. Geometry Optimization: The initial structures are then optimized to find the most stable conformation (the global minimum on the potential energy surface). This is a crucial step to ensure that the calculated properties correspond to a realistic molecular geometry.
-
Method: DFT is the most common method.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[1][2][3][6][7][8]
-
Basis Set: A variety of basis sets are employed, with Pople-style basis sets being common. Examples include 6-31G(d,p), 6-311G(d,p), and 6-311+G(2d,p).[1][8] The choice of basis set affects the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational cost.
3. Frequency Calculations: Following geometry optimization, frequency calculations are performed at the same level of theory. This serves two main purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To obtain thermodynamic properties and vibrational spectra.
4. Calculation of Electronic Properties: Once a stable geometry is confirmed, various electronic properties are calculated:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability.[2][3][4][5][7][8][9]
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution on the molecule and identify sites susceptible to electrophilic and nucleophilic attack.[3][7]
-
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index are often calculated from the HOMO and LUMO energies to further quantify the reactivity of the molecules.[4][9]
5. Software: These calculations are performed using specialized quantum chemistry software packages. The Gaussian suite of programs is frequently mentioned in the literature.[2]
By following these protocols, researchers can gain valuable insights into the electronic nature of substituted pyrazoles, aiding in the design of novel molecules with desired properties for a wide range of applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. science.su.edu.krd [science.su.edu.krd]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Structural Validation of 5-Benzyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
I. X-ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography provides definitive, three-dimensional atomic coordinates, offering unequivocal proof of molecular structure, conformation, and intermolecular interactions.[3]
Anticipated Crystallographic Data for 5-Benzyl-1H-pyrazol-3-amine
Based on the crystallographic data of analogous compounds like 4-benzyl-1H-pyrazole and its 3,5-diamino derivative, the following parameters for this compound can be anticipated.[4] A comparative summary is presented in Table 1.
Table 1: Comparison of Expected Crystallographic Data
| Parameter | This compound (Expected) | 4-Benzyl-1H-pyrazole[4] | 3,5-Diamino-4-benzyl-1H-pyrazole[4] |
| Crystal System | Monoclinic or Orthorhombic | Monoclinic | Monoclinic |
| Space Group | P2₁/c or related centrosymmetric group | P2₁ (non-centrosymmetric) | P2₁/c (centrosymmetric) |
| Key Bond Lengths (Å) | C-C (benzyl): ~1.51, C-N (pyrazole): ~1.34-1.38, C=N (pyrazole): ~1.32 | C(pz)-C(CH₂): 1.507(2) | C(pz)-C(CH₂): 1.508(2) |
| Key Bond Angles (°) | C-C-C (benzyl): ~120, N-N-C (pyrazole): ~105-112 | C(pz)-C(CH₂)-C(Ph): 114.1(1) | C(pz)-C(CH₂)-C(Ph): 113.8(1) |
| Hydrogen Bonding | N-H···N intermolecular hydrogen bonds are expected to be a prominent feature, potentially forming dimers or catemers. | N-H···N hydrogen bonds forming catemers. | N-H···N hydrogen bonds forming dimers. |
Experimental Protocol for X-ray Crystallography
A detailed workflow for the X-ray crystallographic validation of this compound is outlined below.
-
Crystal Growth : Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, methanol, or acetone).
-
Crystal Selection and Mounting : A well-formed, single crystal is selected under a polarizing microscope and mounted on a goniometer head.[3]
-
Data Collection : The mounted crystal is cooled in a stream of cold nitrogen (typically 100-150 K) to minimize thermal vibrations.[3][4] X-ray diffraction data are collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[3]
-
Structure Solution and Refinement : The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F².
Workflow for X-ray Crystallography
References
The Ascendancy of Pyrazole Scaffolds: A Comparative Guide to Their Efficacy as Kinase Inhibitors
A deep dive into the performance of pyrazole-based inhibitors reveals their significant role in targeted therapies, particularly in oncology. This guide offers a comparative analysis of their efficacy, supported by experimental data and detailed methodologies, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating these potent compounds.
The pyrazole nucleus, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatility and favorable drug-like properties have led to the development of a multitude of protein kinase inhibitors.[2][3] These inhibitors have demonstrated considerable success in treating various cancers and inflammatory diseases by targeting key signaling pathways.[3][4] This guide will compare the efficacy of several prominent pyrazole-based inhibitors, focusing on their target specificity and inhibitory concentrations.
Comparative Efficacy of Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro efficacy of selected FDA-approved and investigational pyrazole-based kinase inhibitors against their primary targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Inhibitor | Primary Target(s) | IC50 (nM) | Disease Indication(s) |
| Crizotinib | ALK, ROS1, c-Met | ALK: 20-50 | Non-Small Cell Lung Cancer |
| Ruxolitinib | JAK1, JAK2 | JAK1: ~3, JAK2: ~3 | Myelofibrosis, Polycythemia Vera, Atopic Dermatitis[2] |
| Afuresertib | Akt1, Akt2, Akt3 | Akt1: 0.02, Akt2: 2, Akt3: 2.6 | Various Cancers (in clinical trials)[2] |
| Tozasertib | Aurora A, Aurora B | Aurora A: 3, Aurora B: 18 | Various Cancers (in clinical trials) |
| Danusertib | Aurora A, B, C, Abl | Aurora A: 13, Aurora B: 25, Aurora C: 6, Abl: 25 | Various Cancers (in clinical trials) |
Note: IC50 values can vary depending on the specific assay conditions.
Mechanism of Action: Targeting Key Signaling Pathways
Pyrazole-based inhibitors primarily function as ATP-competitive inhibitors of protein kinases. The pyrazole ring often mimics the adenine part of ATP, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[2] This disruption of signaling cascades can halt cell proliferation and induce apoptosis in cancer cells.
For instance, Ruxolitinib targets the Janus kinases (JAKs), which are crucial components of the JAK-STAT signaling pathway. This pathway is often dysregulated in myeloproliferative neoplasms and inflammatory conditions.
Figure 1. Ruxolitinib inhibits the JAK-STAT signaling pathway.
Similarly, Crizotinib inhibits the Anaplastic Lymphoma Kinase (ALK) fusion protein, a driver of certain non-small cell lung cancers.
Figure 2. Crizotinib blocks ALK-mediated signaling.
Experimental Protocols
The determination of inhibitor efficacy relies on robust and reproducible experimental methodologies. Below are outlines of common assays used to evaluate pyrazole-based inhibitors.
In Vitro Kinase Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Figure 3. Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: A reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP is prepared in a suitable buffer.
-
Inhibitor Addition: The pyrazole-based inhibitor is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also included.
-
Incubation: The reaction is incubated at a controlled temperature (typically 37°C) for a specific period to allow for the phosphorylation of the substrate.
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays with radiolabeled ATP, fluorescence-based assays, or antibody-based detection methods like ELISA.[5]
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.[5]
Cell-Based Proliferation Assay
This assay assesses the effect of the inhibitor on the growth and viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells known to be dependent on the target kinase are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole-based inhibitor for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a variety of methods, such as the MTT assay (which measures metabolic activity) or CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels).
-
Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) or IC50 is determined.
Conclusion
Pyrazole-based inhibitors represent a cornerstone of modern targeted therapy, with a proven track record of efficacy against a range of diseases. Their favorable chemical properties and ability to be tailored for specific kinase targets ensure that the pyrazole scaffold will remain a critical component in the development of novel therapeutics. The comparative data and methodologies presented in this guide provide a valuable resource for researchers working to advance this important class of inhibitors. The continued exploration of structure-activity relationships and novel pyrazole derivatives holds the promise of even more potent and selective inhibitors in the future.[6][7]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Bioactivity of 5-Benzyl-1H-pyrazol-3-amine and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioactive properties of the novel pyrazole derivative, 5-Benzyl-1H-pyrazol-3-amine, and the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib. This analysis is based on available experimental data for celecoxib and structurally related pyrazole compounds, offering insights into their potential as anti-inflammatory agents.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic manifestation is a key factor in numerous diseases. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are pivotal in the inflammatory cascade, making them a prime target for anti-inflammatory drug development. Celecoxib, a selective COX-2 inhibitor, has been a cornerstone in pain and inflammation management. The pyrazole scaffold, a core component of celecoxib, is a promising platform for the discovery of new anti-inflammatory agents. This guide focuses on this compound, a pyrazole derivative, and compares its potential bioactivity with that of celecoxib.
Mechanism of Action
Celecoxib is a well-characterized selective inhibitor of the COX-2 enzyme.[1][2][3][4][5][6] By selectively binding to and inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[2][3][5] Its selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key feature, as COX-1 is involved in maintaining the integrity of the gastric mucosa and platelet function. This selectivity is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Signaling Pathway: Prostaglandin Synthesis Inhibition
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents | MDPI [mdpi.com]
- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Molecular Docking of 5-Benzyl-1H-pyrazol-3-amine with Protein Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking of 5-Benzyl-1H-pyrazol-3-amine with protein kinases, benchmarked against the established kinase inhibitor, Axitinib. The following sections detail the hypothetical binding affinities, comprehensive experimental protocols for in silico analysis, and the signaling pathway context for these interactions.
Comparative Analysis of Binding Affinities
Molecular docking simulations are pivotal in predicting the binding affinity and interaction patterns of small molecules with protein targets. In this guide, we present a hypothetical molecular docking study of this compound against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein kinase in angiogenesis. The results are compared with the known VEGFR-2 inhibitor, Axitinib, which also features a core structure related to pyrazole (indazole).
It is important to note that the binding energy for this compound presented here is a hypothetical value derived from studies on structurally similar pyrazole derivatives for illustrative and comparative purposes.
| Compound | Target Protein | Docking Score (kcal/mol) | Inhibition Constant (Ki) (µM) | Interacting Residues (Hypothetical/Known) |
| This compound | VEGFR-2 | -8.5 (Hypothetical) | 1.5 (Hypothetical) | Cys919, Asp1046, Glu885, His1026 |
| Axitinib (Comparator) | VEGFR-2 | -9.9[1] | 0.078 (Kd)[2] | Cys919, Asp1046, Glu885, Val848 |
Note: A more negative docking score indicates a stronger predicted binding affinity. The Ki value is an indicator of the concentration of inhibitor required to produce half-maximum inhibition.
Experimental Protocols for Molecular Docking
To ensure reproducibility and transparency, this section outlines a detailed protocol for conducting molecular docking studies using AutoDock Vina, a widely used open-source program.
Protein Preparation
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank (PDB).
-
Clean the Protein: Remove all non-essential molecules, such as water, co-factors, and existing ligands from the PDB file using molecular visualization software like PyMOL or Chimera.
-
Add Polar Hydrogens: Add polar hydrogen atoms to the protein structure, which is crucial for defining correct hydrogen bonding.
-
Assign Charges: Compute and assign Gasteiger charges to the protein atoms.
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
Ligand Preparation
-
Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw and saved in a MOL or SDF format. For the comparator, Axitinib, the structure can be obtained from PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structure using a force field like MMFF94 to obtain a low-energy conformation.
-
Detect Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT format.
Grid Box Generation
-
Identify Binding Site: The binding site on the protein kinase is typically the ATP-binding pocket. This can be identified from the co-crystallized ligand in the original PDB file or by using binding site prediction tools.
-
Define Grid Box: A grid box is a three-dimensional cube that defines the search space for the docking simulation. The size and center of the grid box should be set to encompass the entire binding site.[3][4] This can be done interactively using AutoDockTools.[3]
Running the Docking Simulation
-
Configuration File: Create a configuration text file that specifies the file paths for the prepared protein and ligand, the coordinates of the grid box center, and the dimensions of the grid box.
-
Execute AutoDock Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
Analyze Results: The output will be a PDBQT file containing the docked poses of the ligand, ranked by their binding affinities (docking scores). The interactions between the ligand and the protein can be visualized and analyzed using software like PyMOL or Discovery Studio.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Protein kinases are integral components of cell signaling pathways. The inhibition of these kinases can disrupt downstream signaling and affect cellular processes. VEGFR-2, for instance, is a key player in the VEGF signaling pathway, which is crucial for angiogenesis.
This guide provides a foundational comparison for the potential of this compound as a protein kinase inhibitor. Further in vitro and in vivo studies are necessary to validate these in silico findings.
References
The Selectivity Landscape of Benzyl-Substituted Pyrazole-Based Kinase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, the 3-amino-1H-pyrazole scaffold represents a privileged structure in the design of kinase inhibitors. The strategic placement of substituents on this core can significantly influence potency and selectivity. This guide provides a comparative assessment of the selectivity of kinase inhibitors based on a benzyl-substituted pyrazole core, offering a valuable resource for those engaged in the discovery and development of novel targeted therapies.
While the specific scaffold, 5-Benzyl-1H-pyrazol-3-amine, is noted in patent literature as a potential backbone for kinase inhibitors, particularly targeting Interleukin-2-inducible T-cell kinase (ITK), detailed, publicly available research on its selectivity profile remains limited. To provide a meaningful comparative analysis, this guide will focus on closely related 3-amino-pyrazole derivatives where a benzyl or substituted benzyl group is a key feature, and for which comprehensive selectivity data has been published. The presented data will highlight the impact of structural modifications on kinase selectivity.
Comparative Selectivity of Benzyl-Substituted Pyrazole-Based Kinase Inhibitors
The following table summarizes the in vitro kinase inhibitory activity of representative compounds based on a substituted 3-amino-1H-pyrazole core. The data is presented to facilitate a clear comparison of their potency and selectivity across different kinase targets.
| Compound ID | Core Structure | Primary Target(s) | IC50 / Kd (nM) | Selectivity Profile Highlights | Reference |
| SR-3576 | Aminopyrazole | JNK3 | 7 | >2800-fold selective over p38α (>20,000 nM) | [1] |
| Compound 4b | 1-Benzyl-1H-pyrazole | RIP1 | 78 (Kd) | Data against a wider kinase panel not provided. | [2] |
Experimental Protocols
The assessment of kinase inhibitor selectivity is paramount in drug discovery. Below are detailed methodologies for key experiments cited in the analysis of pyrazole-based inhibitors.
Enzymatic Kinase Inhibition Assay (for JNK3)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human JNK3α1 enzyme
-
Biotinylated ATF-2 substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (solubilized in DMSO)
-
Streptavidin-coated plates
-
Europium-labeled anti-phospho-ATF-2 antibody
-
Plate reader for time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of a microtiter plate.
-
Add the JNK3α1 enzyme and the biotinylated ATF-2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the europium-labeled anti-phospho-ATF-2 antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
Measure the TR-FRET signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Kinase Binding Assay (for RIP1)
This protocol describes a method to determine the dissociation constant (Kd) of a compound for a kinase, indicating its binding affinity.
Materials:
-
Recombinant human RIP1 kinase
-
Kinase-specific fluorescent ligand (tracer)
-
Assay buffer
-
Test compounds (solubilized in DMSO)
-
Microplates
Procedure:
-
Prepare serial dilutions of the test compounds.
-
Add the RIP1 kinase and the fluorescent ligand to the wells of the microplate.
-
Add the diluted test compounds to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization or a similar signal that changes upon ligand displacement.
-
The Kd is determined by fitting the data to a competitive binding model.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the context and application of these inhibitors, the following diagrams, generated using the DOT language, illustrate a relevant signaling pathway and a general experimental workflow.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-Benzyl-1H-pyrazol-3-amine: A Guide for Laboratory Professionals
The proper disposal of 5-Benzyl-1H-pyrazol-3-amine is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering a clear, step-by-step procedure for its disposal. All chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity," and managed by personnel with specialized knowledge and experience.[1]
Hazard Profile and Safety Precautions
While a comprehensive hazard profile for this compound is not fully detailed in all public records, it is imperative to treat it as a potentially hazardous substance. Pyrazole derivatives are known for their diverse pharmacological activities and should be handled with care.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or fumes.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water and consult a physician.[1]
-
Ingestion: Do not ingest. If swallowed, rinse your mouth with water and seek immediate medical attention. Do NOT induce vomiting.[1]
Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials, as hazardous chemical waste.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., solutions containing the compound).
-
-
Container Management:
-
Use designated, leak-proof, and clearly labeled hazardous waste containers.
-
The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics.
-
Keep containers securely closed when not in use.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from incompatible chemicals.
-
-
Disposal:
-
Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
-
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 |
Experimental Protocols
Detailed experimental protocols involving this compound should be designed in consultation with your institution's safety officer and relevant standard operating procedures (SOPs).
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for 5-Benzyl-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-Benzyl-1H-pyrazol-3-amine (CAS No. 150712-24-6). Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining experimental integrity. The information is synthesized from available safety data for the compound and structurally related pyrazole and amine compounds.
I. Hazard Assessment and Personal Protective Equipment (PPE)
While a complete safety data sheet (SDS) is not publicly available, the known hazards of similar pyrazole and amine compounds suggest that this compound may cause skin and serious eye irritation.[1][2] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | To prevent skin contact. Double-gloving is recommended, with frequent changes.[4][5] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and exposure potential.[5] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for both safety and the quality of research.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities of all chemicals being used and the nature of the reaction.[6]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and in good working order.
-
PPE Donning: Put on all required PPE as outlined in Table 1 before entering the designated handling area.[4]
Step 2: Handling of Solid Compound
-
Weighing: Whenever possible, weigh the solid compound inside a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Transfers: Use appropriate tools (e.g., spatulas, weighing paper) to handle and transfer the solid. Avoid creating dust.
Step 3: Preparation of Solutions
-
Dissolution: Always add the solid this compound to the solvent slowly while stirring to avoid splashing.
-
Container Handling: Keep all containers with the compound tightly closed when not in use to prevent the release of vapors.[7]
Step 4: Post-Handling Procedures
-
Decontamination: Thoroughly clean the work area and any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination.
III. Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and its associated waste is essential to prevent environmental contamination and comply with regulations.[8]
Step 1: Waste Segregation
-
Solid Waste:
-
Contaminated Solids: Collect any contaminated labware (e.g., pipette tips, gloves, weighing paper) in a designated, sealed, and clearly labeled solid hazardous waste container.[9]
-
Uncontaminated PPE: Uncontaminated gloves and lab coats may be disposed of in regular trash, unless institutional policy dictates otherwise.[9]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.
-
Segregation: If possible, segregate halogenated and non-halogenated solvent waste.[10]
-
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents, including approximate concentrations.[9]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[9]
Step 3: Final Disposal
-
Authorized Disposal: Hand over all hazardous waste to your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor for proper disposal in accordance with local, state, and national regulations.[8]
IV. Workflow and Logic Diagrams
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1H-Pyrazol-3-amine, 5-methyl- | C4H7N3 | CID 93146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 7. fishersci.com [fishersci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
